molecular formula C10H10ClNO2 B2734937 3-chloro-N-(2-formylphenyl)propanamide CAS No. 2108725-19-3

3-chloro-N-(2-formylphenyl)propanamide

Cat. No.: B2734937
CAS No.: 2108725-19-3
M. Wt: 211.65
InChI Key: GKGASDQPCCSBJU-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-formylphenyl)propanamide is a chemical compound with the CAS Number 2108725-19-3 and the molecular formula C10H10ClNO2 . It has a molecular weight of 211.64 g/mol . The compound features both a chloro and a formyl functional group, as indicated by its SMILES code O=C(NC1=CC=CC=C1C=O)CCCl, making it a potential intermediate for further chemical synthesis . This structure is characteristic of propanamide derivatives, which are often investigated in pharmaceutical and agrochemical research for their biological activities. As a building block, it can be used in the synthesis of more complex molecules, including those explored in patent applications for specialized organic compounds . This product is intended for research purposes and is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(2-formylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-6-5-10(14)12-9-4-2-1-3-8(9)7-13/h1-4,7H,5-6H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGASDQPCCSBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-chloro-N-(2-formylphenyl)propanamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-chloro-N-(2-formylphenyl)propanamide: Synthesis, Properties, and Potential Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a compound of interest for researchers, scientists, and professionals in drug development. While this specific molecule is not extensively cataloged, this guide synthesizes information from closely related analogs to provide a robust framework for its study and application.

Compound Identification and Physicochemical Properties

While a specific CAS number for this compound is not readily found in major chemical databases, its fundamental identifiers have been determined.[1] The absence of a CAS number suggests that it is a novel or less-common compound, necessitating a predictive approach to its properties based on its constituent functional groups.

Table 1: Core Identifiers and Predicted Physicochemical Properties

IdentifierValueSource
Molecular Formula C10H10ClNO2[1]
Molecular Weight 211.04 g/mol [1]
IUPAC Name This compound-
Predicted LogP ~1.5 - 2.5Analog Comparison
Predicted Solubility Soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.[2]
Predicted Melting Point Crystalline solid at room temperature.[2]

Note: Predicted values are extrapolated from structurally similar compounds such as N-(2-formylphenyl)formamide and other N-aryl amides.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be logically approached through established methods for N-aryl amide formation. The most direct and widely practiced method involves the nucleophilic acyl substitution between an amine and an acyl chloride.

Recommended Synthetic Protocol: Acylation of 2-Aminobenzaldehyde

This protocol is based on the well-established reaction between an aniline derivative and an acyl chloride. The presence of the aldehyde group on the aniline requires careful consideration of reaction conditions to avoid side reactions.

Experimental Protocol:

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzaldehyde (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents) or pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid byproduct, preventing the protonation of the starting amine.

  • Acyl Chloride Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 3-chloropropanoyl chloride (1.05 equivalents) dropwise to the stirred solution. The slow addition and low temperature help to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Mechanistic Pathway: Nucleophilic Acyl Addition-Elimination

The synthesis proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 2-aminobenzaldehyde acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating the chloride ion as a leaving group and forming the stable amide bond.

G cluster_0 Addition Step cluster_1 Elimination Step Amine 2-Aminobenzaldehyde (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Acyl_Chloride 3-Chloropropanoyl Chloride (Electrophile) Acyl_Chloride->Tetrahedral_Intermediate Product This compound Tetrahedral_Intermediate->Product Collapse of Intermediate Chloride_Ion Chloride Ion (Leaving Group) Tetrahedral_Intermediate->Chloride_Ion

Caption: Nucleophilic Addition-Elimination Pathway for Amide Synthesis.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound—a chlorinated aliphatic chain, an amide linkage, and a substituted aromatic ring—are common in pharmacologically active molecules. The amide group, in particular, is a key pharmacophore in a wide range of drugs due to its ability to form hydrogen bonds.[3]

As a Precursor for Heterocyclic Scaffolds

The presence of the formyl (aldehyde) group ortho to the amide linkage provides a reactive handle for intramolecular cyclization reactions.[4] This makes the compound a valuable intermediate for the synthesis of various nitrogen-containing heterocyclic compounds, such as quinazolinones and benzodiazepines, which are known to possess a broad spectrum of biological activities.

Bioisosteric Replacement and Analogue Development

In medicinal chemistry, the strategic replacement of functional groups (bioisosterism) is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.[5][6] The chloro- and formyl- substituents on this propanamide scaffold can be readily modified to explore structure-activity relationships (SAR). For instance, the chlorine atom can be replaced with other halogens or small alkyl groups to fine-tune lipophilicity and binding interactions.

Safety, Handling, and Storage

Given the presence of a chlorinated functional group and its nature as a fine chemical, appropriate safety precautions are essential.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat should be worn at all times.

Handling and Storage
  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8] The container should be tightly sealed.

  • Spill and Waste Disposal: In case of a spill, contain the material and clean up using appropriate absorbent materials. Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with local regulations.[7]

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage Requirements cluster_disposal Waste Disposal ppe_nodes Safety Goggles Chemical-Resistant Gloves Lab Coat handling_nodes Use in Fume Hood Avoid Inhalation/Contact Ground Equipment storage_nodes Cool, Dry Place Tightly Sealed Container Away from Oxidizers disposal_nodes Treat as Hazardous Waste Follow Local Regulations Use Labeled Containers

Caption: Key Safety and Handling Workflow for Chlorinated Amides.

Conclusion

This compound represents a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental data is sparse, a thorough understanding of its synthesis, properties, and potential applications can be derived from the extensive knowledge base of related N-aryl amides. This guide provides a foundational framework for researchers to safely handle, synthesize, and explore the utility of this compound in their scientific endeavors.

References

  • Thoreauchem. This compound. Available from: [Link]

  • Solubility of Things. N-(2-formylphenyl)formamide. Available from: [Link]

  • ResearchGate. Amide as a Potential Pharmacophore for Drug Designing of Novel Anticonvulsant Compounds. Available from: [Link]

  • PMC. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Available from: [Link]

  • Application of Bioisosteres in Drug Design. Available from: [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. Available from: [Link]

Sources

A Guide to Quinolinone Synthesis via Intramolecular Cyclization of 3-chloro-N-(2-formylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis has been the subject of extensive research, leading to the development of various methodologies. This technical guide provides an in-depth analysis of a specific and elegant approach: the synthesis of quinolinones through the intramolecular cyclization of 3-chloro-N-(2-formylphenyl)propanamide. This precursor uniquely combines the two requisite components of the classical Friedländer annulation within a single molecule, offering a streamlined path to the quinolinone core. We will explore the underlying reaction mechanism, provide detailed, field-proven experimental protocols, discuss critical optimization parameters, and present a framework for product validation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this efficient synthetic strategy.

The Quinolinone Core: A Cornerstone of Medicinal Chemistry

Quinoline and its oxygenated analogue, quinolinone, are heterocyclic scaffolds of paramount importance in drug discovery. Their rigid, planar structure and potential for diverse functionalization have made them ideal frameworks for designing molecules that interact with a wide array of biological targets. Historically, the synthesis of quinolinones has been achieved through several named reactions, including the Gould-Jacobs, Conrad-Limpach, and Camps cyclizations, which typically involve the condensation of an aniline derivative with a β-ketoester or a related species, often under harsh thermal conditions.[1]

Among the most versatile and widely adopted methods is the Friedländer synthesis, which constructs the quinoline ring by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[2] This reaction can be catalyzed by either acids or bases and generally proceeds with high efficiency.[2][3] The strategy detailed herein utilizes an intramolecular variant of a Friedländer-type reaction, where the precursor, this compound, is rationally designed to undergo a facile, base-catalyzed ring closure to yield the target quinolinone system.

Mechanistic Rationale: Intramolecular Friedländer Annulation

The efficacy of using this compound as a precursor lies in its molecular architecture. The molecule contains both the electrophilic aldehyde (the 2-formylphenyl group) and the potential nucleophile (the α-methylene protons of the propanamide chain) required for cyclization.

The reaction proceeds via a base-catalyzed intramolecular aldol condensation followed by dehydration. The key mechanistic steps are as follows:

  • Enolate Formation: The reaction is initiated by a base (e.g., hydroxide, alkoxide) that abstracts an acidic proton from the carbon atom alpha to the amide carbonyl (C2 of the propanamide chain). This deprotonation generates a resonance-stabilized enolate ion, which serves as the intramolecular nucleophile. The choice of base is critical; a sufficiently strong base is required to generate the enolate, but overly harsh conditions can lead to side reactions.[1]

  • Intramolecular Aldol Addition: The nucleophilic enolate attacks the electrophilic carbon of the proximate formyl group. This key step forges the new carbon-carbon bond and closes the ring, forming a six-membered heterocyclic alkoxide intermediate.

  • Dehydration: The intermediate undergoes a rapid elimination of a water molecule (dehydration). This step is thermodynamically driven by the formation of a stable, conjugated aromatic quinolinone ring system.

The 3-chloro substituent on the propanamide chain is retained in the final product, creating a functional handle for further synthetic modifications.

Caption: Base-catalyzed intramolecular Friedländer-type cyclization.

Experimental Design and Protocols

Scientific integrity demands that any described protocol be robust and reproducible. The following sections provide a detailed methodology for the synthesis and subsequent cyclization, along with insights into process optimization.

Synthesis of Precursor: this compound

The precursor is readily synthesized by the acylation of commercially available 2-aminobenzaldehyde with 3-chloropropanoyl chloride.

Materials:

  • 2-Aminobenzaldehyde

  • 3-Chloropropanoyl chloride

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-aminobenzaldehyde (1.0 equiv.) and pyridine (1.2 equiv.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath. This mitigates the exothermic nature of the acylation reaction.

  • Addition of Acyl Chloride: Add 3-chloropropanoyl chloride (1.1 equiv.) dropwise to the stirred solution over 15-20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Intramolecular Cyclization to Quinolinone

This protocol details the base-catalyzed cyclization of the precursor to the final quinolinone product.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or a similar protic solvent

  • Reflux condenser and heating mantle

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition of Base: Add an aqueous solution of NaOH (2.0-3.0 equiv.) to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 80 °C for ethanol) and maintain for 4-8 hours. The progress should be monitored by TLC until the starting material is consumed.

  • Cooling and Neutralization: After completion, cool the mixture to room temperature. Carefully neutralize the solution with a suitable acid (e.g., 1M HCl) until it reaches pH ~7. The product may precipitate upon neutralization.

  • Isolation: If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure quinolinone.[4]

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Intramolecular Cyclization a Dissolve 2-Aminobenzaldehyde & Pyridine in DCM b Cool to 0°C a->b c Add 3-Chloropropanoyl Chloride b->c d React at RT (2-4h) c->d e Aqueous Work-up d->e f Purify (Chromatography) e->f g Dissolve Precursor in Ethanol f->g Proceed with Pure Precursor h Add Aqueous NaOH g->h i Reflux (4-8h) h->i j Cool & Neutralize (pH 7) i->j k Isolate/Extract Product j->k l Purify (Chromatography) k->l m m l->m Final Quinolinone Product

Caption: Workflow for quinolinone synthesis.

Data Summary and Optimization

The efficiency of the cyclization is highly dependent on the reaction conditions. The choice of base and solvent can significantly impact yield and reaction time.[5]

ParameterVariationRationale & Expected OutcomeCitation
Base NaOH, KOHStrong, inexpensive bases. Effective for enolate formation.[1]
NaOEt, KOtBuAlkoxide bases in anhydrous solvents can increase yield by avoiding side reactions like amide hydrolysis.[6]
Cs₂CO₃A weaker base that can be effective in specific cases, potentially offering higher selectivity.[1]
Solvent Ethanol, MethanolProtic solvents that readily dissolve the reactants and inorganic bases.[7]
Toluene, XyleneHigh-boiling aprotic solvents can be used with alkoxide bases and allow for azeotropic removal of water.[5]
DMF, DMSOPolar aprotic solvents can accelerate reactions involving ionic intermediates.[8]
Temperature Room Temp to RefluxHigher temperatures increase the reaction rate but may also promote side-product formation. Optimization is key.[5]

Structural Validation and Trustworthiness

A protocol is only as reliable as its method of validation. Confirming the identity and purity of the synthesized quinolinone is a non-negotiable step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of aromatic signals corresponding to the newly formed ring are key indicators of successful cyclization.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the product, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide carbonyl (~1650-1680 cm⁻¹) and the aromatic C=C bonds.

By employing these standard analytical techniques, the structure of the final product can be unambiguously confirmed, ensuring the trustworthiness of the synthetic outcome.

Conclusion

The use of this compound as a precursor for quinolinone synthesis represents a highly efficient and strategic application of the intramolecular Friedländer annulation. This approach provides a direct and often high-yielding route to functionalized quinolinones, which are valuable building blocks for pharmaceutical research and development. By understanding the underlying mechanism and carefully controlling the experimental parameters as outlined in this guide, researchers can reliably produce these important heterocyclic compounds. The presence of the chloro-substituent in the final product offers a valuable anchor for subsequent diversification, enabling the rapid generation of compound libraries for screening and lead optimization.

References

  • BenchChem. (n.d.). Application Notes: Synthesis of Quinolines Using 2-Nitrobenzaldehyde.
  • Prajapati, S. M., Patel, K. D., Vekariya, R. H., Panchal, S. N., & Patel, H. D. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(44), 23057-23077.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). MDPI.
  • BenchChem. (n.d.). Optimizing Reaction Conditions for Quinolinone Synthesis.
  • Struga, M., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules.
  • Synthesis of Quinolines from 3-Formylchromone. (2008). The Journal of Organic Chemistry.
  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2025). ResearchGate.
  • Friedländer synthesis. (n.d.). Wikipedia.

Sources

A Technical Guide to the Synthesis of Brexpiprazole via a Proposed Pathway Involving 3-chloro-N-(2-formylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of a proposed synthetic pathway for the atypical antipsychotic drug, Brexpiprazole. Central to this proposed route is the intermediate, 3-chloro-N-(2-formylphenyl)propanamide. While not a component of the most commonly cited manufacturing processes for Brexpiprazole, the synthesis and subsequent intramolecular cyclization of this intermediate present a plausible and scientifically grounded alternative for the construction of the core quinolinone scaffold of the final drug molecule. This document details the synthesis of this compound, proposes a robust method for its cyclization to a key dihydroquinolinone precursor, and outlines the subsequent, established steps to complete the synthesis of Brexpiprazole. This guide is intended for researchers, synthetic chemists, and drug development professionals interested in novel and alternative synthetic strategies for active pharmaceutical ingredients (APIs).

Introduction to Brexpiprazole and the Significance of Novel Synthetic Routes

Brexpiprazole is a second-generation atypical antipsychotic medication used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. Its pharmacological activity is attributed to its partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. The molecular structure of Brexpiprazole is characterized by a 7-substituted quinolin-2(1H)-one core linked to a 1-(benzo[b]thiophen-4-yl)piperazine moiety via a butoxy spacer.

The efficiency and cost-effectiveness of the synthetic route to any API are of paramount importance in pharmaceutical manufacturing. While several synthetic pathways to Brexpiprazole have been patented and published, the exploration of novel routes can lead to improvements in yield, purity, safety, and cost. This guide focuses on a hypothetical, yet chemically plausible, pathway that utilizes this compound as a key building block for the quinolinone core.

Synthesis of the Key Intermediate: this compound

The initial step in this proposed synthesis is the preparation of this compound. This can be readily achieved through the acylation of 2-aminobenzaldehyde with 3-chloropropionyl chloride.

Reaction Scheme

Synthesis_of_Intermediate 2-Aminobenzaldehyde 2-Aminobenzaldehyde Product This compound 2-Aminobenzaldehyde->Product + 3-Chloropropionyl chloride 3-Chloropropionyl_chloride 3-Chloropropionyl chloride Pyridine Pyridine (Base) Pyridine->Product DCM DCM (Solvent) DCM->Product

Caption: Synthesis of this compound.

Experimental Protocol
  • To a solution of 2-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq) dropwise.

  • Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality of Experimental Choices
  • Anhydrous Conditions: The use of anhydrous DCM is crucial to prevent the hydrolysis of the highly reactive 3-chloropropionyl chloride.

  • Pyridine as a Base: Pyridine acts as a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion and preventing potential side reactions.

  • Low Temperature Addition: The dropwise addition of the acid chloride at 0 °C helps to control the exothermicity of the reaction and minimize the formation of byproducts.

Characterization Data
Compound Molecular Formula Molecular Weight Expected ¹H NMR (CDCl₃, δ ppm)
This compound[1]C₁₀H₁₀ClNO₂211.65~9.9 (s, 1H, CHO), ~8.6 (d, 1H, Ar-H), ~7.6-7.2 (m, 3H, Ar-H), ~3.8 (t, 2H, -CH₂Cl), ~2.9 (t, 2H, -COCH₂-)

Proposed Intramolecular Cyclization to a Dihydroquinolinone Intermediate

The cornerstone of this proposed synthetic route is the intramolecular cyclization of this compound to form a dihydroquinolinone ring system. This transformation can be envisioned to proceed via an acid-catalyzed intramolecular Friedel-Crafts-type reaction.[2][3][4]

Proposed Reaction Scheme

Intramolecular_Cyclization Starting_Material This compound Product 4-Chloro-3,4-dihydroquinolin-2(1H)-one Starting_Material->Product Intramolecular Cyclization Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Product Solvent Inert Solvent (e.g., CS₂) Solvent->Product

Caption: Proposed intramolecular cyclization.

Proposed Experimental Protocol
  • To a suspension of a Lewis acid, such as aluminum chloride (AlCl₃) (1.5 eq), in an inert solvent like carbon disulfide (CS₂) or nitrobenzene at 0 °C, add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 24 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the dihydroquinolinone intermediate.

Mechanistic Rationale and Authoritative Grounding

The proposed cyclization is analogous to intramolecular Friedel-Crafts acylation reactions.[3][4] The Lewis acid is expected to coordinate with the formyl and amide carbonyl groups, activating the aromatic ring towards nucleophilic attack by the enol or enolate form of the amide. The subsequent loss of the chlorine atom would lead to the formation of the dihydroquinolinone ring. While this specific transformation is not explicitly documented, similar intramolecular cyclizations of amides to form heterocyclic systems are well-established in organic synthesis.[5][6]

Conversion to 7-Hydroxy-2(1H)-quinolinone

To proceed towards Brexpiprazole, the dihydroquinolinone intermediate would need to be functionalized to introduce the 7-hydroxy group. A plausible approach would involve starting with a methoxy-substituted 2-aminobenzaldehyde in the initial step, carrying the methoxy group through the synthesis, and then demethylating to reveal the hydroxyl group. Subsequently, dehydrogenation would yield the desired quinolinone.

Synthetic Workflow

Conversion_to_Quinolinone Dihydroquinolinone 7-Methoxy-dihydroquinolinone Final_Intermediate 7-Hydroxy-2(1H)-quinolinone Dihydroquinolinone->Final_Intermediate 1. Demethylation 2. Dehydrogenation Demethylation Demethylation (e.g., BBr₃) Dehydrogenation Dehydrogenation (e.g., DDQ)

Caption: Conversion to 7-Hydroxy-2(1H)-quinolinone.

Experimental Protocols
  • Demethylation: The 7-methoxy-dihydroquinolinone can be demethylated using standard reagents such as boron tribromide (BBr₃) in DCM or hydrobromic acid (HBr).

  • Dehydrogenation: The resulting 7-hydroxy-dihydroquinolinone can be dehydrogenated to the corresponding quinolinone using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

These are established transformations in the synthesis of quinolinone derivatives.[7][8]

Final Assembly of Brexpiprazole

The final stage of the synthesis involves the well-documented coupling of 7-hydroxy-2(1H)-quinolinone with 1-(benzo[b]thiophen-4-yl)piperazine via a butoxy linker.

Final Synthetic Steps
  • Alkylation of 7-hydroxy-2(1H)-quinolinone: Reaction with a 1,4-dihalobutane (e.g., 1-bromo-4-chlorobutane) under basic conditions to form 7-(4-chlorobutoxy)-2(1H)-quinolinone.

  • Coupling with the Piperazine Moiety: Nucleophilic substitution of the terminal chlorine with 1-(benzo[b]thiophen-4-yl)piperazine to yield Brexpiprazole.

These final steps are extensively described in the patent literature for Brexpiprazole.

Conclusion

This technical guide has outlined a novel and plausible, yet hypothetical, synthetic pathway to Brexpiprazole centered around the key intermediate, this compound. By proposing a chemically sound intramolecular cyclization strategy, this document provides a framework for further research and development in the synthesis of this important pharmaceutical agent. The experimental protocols and mechanistic rationale presented herein are grounded in established principles of organic chemistry and supported by relevant literature, offering a valuable resource for synthetic chemists in the pharmaceutical industry.

References

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4123. [Link]

  • Friedel-Crafts Acylation with Amides. (2011). The Journal of Organic Chemistry, 76(8), 2820-2825. [Link]

  • Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. (2005). Chinese Journal of Modern Applied Pharmacy, 22(5), 390-392. [Link]

  • Synthesis of substituted 2‐phenylquinoline from 2‐aminobenzaldehyde, acetophenone using iron oxide as a catalyst. (2023). ResearchGate. [Link]

  • Synthesis of quinolines by dehydrogenative reaction of 2‐aminobenzyl alcohol and ketones. (2024). Advanced Synthesis & Catalysis. [Link]

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (2025). ACS Omega. [Link]

  • 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. (2021). Molecules, 26(11), 3195. [Link]

  • Synthesis of new hybrid molecules based on 7-hydroxy-2,2,4-trimethylhydroquinoline derivatives. (2025). Izvestiya of Saratov University. New Series. Series: Chemistry. Biology. Ecology, 25(1), 14-22. [Link]

  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. (2024). Chemical Communications. [Link]

  • The synthesis of quinolines from 2-aminobenzylic alcohols. (2025). Synthesis. [Link]

  • Synthesis of new hybrid molecules based on 7-hydroxy-2,2,4-trimethylhydroquinoline derivatives. (2025). ResearchGate. [Link]

  • One-pot synthesis of N-heterocycles and enimino carbocycles by tandem dehydrative coupling–reductive cyclization of halo-sec-amides and dehydrative cyclization of olefinic sec-amides. (2018). Organic Chemistry Frontiers. [Link]

  • Photochemical Cyclization of N-Allyl-N-(2-formylphenyl)-4-methylbenzenesulfonamide. (2026). Russian Journal of Organic Chemistry, 62(4), 443-447. [Link]

  • Search Results for "intramolecular Friedel–Crafts cyclization". Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of new hybrid molecules based on 7-hydroxy-2,2,4-trimethylhydroquinoline derivatives. (2025). RCSI Journals Platform. [Link]

  • Triflic Anhydride Promoted Intramolecular Cyclization of N-Aryl Cinnamides: Access to Polysubstituted Quinolin-2(1H)-ones. (2017). Synthesis, 49(21), 4996-5002. [Link]

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  • Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. [Link]

  • Sequential Cu-catalyzed amidation-base-mediated camps cyclization: a two-step synthesis of 2-Aryl-4-quinolones from o-halophenones. (2007). The Journal of Organic Chemistry, 72(22), 8459-8467. [Link]

  • o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. (2013). Organic Syntheses, 90, 215-225. [Link]

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  • Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. (2020). Chemical Communications, 56(73), 10693-10705. [Link]

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  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (2016).
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A Comprehensive Technical Guide to the Solubility Profile of 3-chloro-N-(2-formylphenyl)propanamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the theoretical and practical aspects of determining the solubility profile of 3-chloro-N-(2-formylphenyl)propanamide. It is designed for researchers, scientists, and drug development professionals, offering a robust framework for understanding and predicting the solubility of this and similar novel chemical entities in various organic solvents.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, influencing everything from route of administration and bioavailability to the design of purification processes like recrystallization.[1][2][3] this compound, a molecule with potential applications in medicinal chemistry, presents a unique set of structural features—an amide linkage, a reactive formyl group, and a halogen substituent—that collectively dictate its interactions with different solvent environments. Understanding its solubility is not merely an academic exercise but a critical step in its journey from a laboratory curiosity to a potential therapeutic agent.

This guide will navigate the complexities of solubility, moving from theoretical predictions to practical experimental determination. We will explore the "why" behind experimental choices, ensuring a deep, causal understanding of the methodologies presented.

Part 1: Theoretical Framework for Solubility Prediction

Before embarking on extensive experimental work, theoretical models can provide invaluable insights into the likely solubility behavior of a compound, enabling a more targeted and efficient experimental design.[4] Two powerful predictive models are particularly relevant: Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS).

Hansen Solubility Parameters (HSP): The "Like Dissolves Like" Principle Quantified

Developed by Charles M. Hansen, HSP theory is based on the principle that "like dissolves like."[5][6][7] It dissects the total cohesive energy of a substance into three components:

  • δd (Dispersion forces): Arising from temporary fluctuating dipoles in molecules.

  • δp (Polar forces): Stemming from permanent dipoles.

  • δh (Hydrogen bonding): Representing the energy of hydrogen bonds.

Each molecule, whether a solute or a solvent, can be characterized by these three parameters, which can be visualized as a point in a three-dimensional "Hansen space."[5][6] The closer two points are in this space, the more likely the substances are to be miscible. The distance (Ra) between the solute and solvent in Hansen space is calculated, and if it falls within the interaction radius (R0) of the solute, good solubility is predicted.[6]

The utility of HSP extends to optimizing solvent blends, where a mixture of two poor solvents can create a good solvent system if their combined HSP matches that of the solute.[7]

COSMO-RS: A Quantum Leap in Solubility Prediction

COSMO-RS (Conductor-like Screening Model for Real Solvents) is a more recent and powerful method that leverages quantum chemical calculations to predict thermodynamic properties of fluids and solutions.[8][9][10] It offers a priori predictions without the need for extensive experimental data, making it particularly useful for novel compounds.[4][9]

The process involves:

  • Quantum Chemical Calculation: The molecule of interest is placed in a virtual conductor, which creates a screening charge density on its surface. This provides a unique "fingerprint" of the molecule's polarity.

  • Statistical Thermodynamics: The screening charge densities are used in a statistical thermodynamics framework to calculate the chemical potential of the molecule in any solvent or mixture.[4]

COSMO-RS can predict a wide range of properties, including solubility, partition coefficients (logP), and vapor pressures, making it a versatile tool in early-stage drug development.[8][10]

Part 2: Experimental Determination of Solubility

While theoretical models are powerful, experimental verification remains the gold standard. The choice of method depends on factors such as the expected solubility range, the amount of available material, and the required accuracy.

Shake-Flask Method: The Benchmark for Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[11] It involves adding an excess of the solid compound to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the concentration of the dissolved solute remains constant.[11][12]

Experimental Protocol: Shake-Flask Solubility Determination

  • Preparation: Accurately weigh an excess amount of this compound into a series of vials.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to confirm that equilibrium has been achieved by taking measurements at different time points until the concentration plateaus.[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifugation can be used to accelerate phase separation.[12]

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by using a syringe with a filter.[12] Immediately dilute the sample with a suitable solvent to prevent precipitation.

  • Analysis: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Gravimetric Method: A Simple and Direct Approach

For moderately to highly soluble compounds, the gravimetric method offers a straightforward alternative.[2]

Experimental Protocol: Gravimetric Solubility Determination

  • Saturation: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature, ensuring an excess of solid is present.

  • Filtration: Filter the saturated solution to remove any undissolved solid.

  • Evaporation: Accurately weigh a known volume or mass of the clear saturated solution into a pre-weighed container.

  • Drying: Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.[2]

Visualization of Experimental Workflow

Caption: Workflow for experimental solubility determination.

Part 3: Factors Influencing the Solubility of this compound

The solubility of this compound is a multifactorial property governed by both the intrinsic characteristics of the molecule and the properties of the solvent.[13][14]

Molecular Structure and Polarity

The "like dissolves like" principle is a fundamental concept in solubility.[15][16][17] The polarity of this compound is determined by the interplay of its functional groups:

  • Amide Group (-CONH-): The amide linkage is polar and capable of both donating and accepting hydrogen bonds, which generally enhances solubility in polar, protic solvents.[18][19]

  • Formyl Group (-CHO): The aldehyde group is also polar and can act as a hydrogen bond acceptor.

  • Chlorophenyl Group: The aromatic ring is nonpolar, while the chloro-substituent adds some polarity.

  • Propyl Chain: The alkyl chain is nonpolar.

The overall polarity is a balance between the polar functional groups and the nonpolar hydrocarbon portions.

Solvent Properties

The choice of solvent is paramount. Organic solvents can be broadly classified based on their polarity and hydrogen bonding capabilities:

  • Polar Protic Solvents (e.g., alcohols, carboxylic acids): These solvents can both donate and accept hydrogen bonds and will likely be good solvents for this compound due to the presence of the amide group.[18]

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, DMSO, DMF): These solvents have permanent dipoles but cannot donate hydrogen bonds. They are expected to be effective solvents, interacting through dipole-dipole forces with the polar groups of the solute.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weak van der Waals forces. The solubility of the target compound in these solvents is expected to be lower due to the presence of polar functional groups.

Temperature

For most solid solutes, solubility increases with increasing temperature.[13][14][20] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the solid and the intermolecular forces in the solvent. This temperature dependence is the basis for recrystallization, a common purification technique.[21][22][23]

Part 4: Hypothetical Solubility Profile and Discussion

While specific experimental data for this compound is not publicly available, we can construct a hypothetical solubility profile based on its structural features and the principles discussed.

Table 1: Predicted Solubility of this compound in Common Organic Solvents at 25 °C

Solvent ClassExample SolventPredicted SolubilityRationale
Polar ProticEthanolHighStrong hydrogen bonding interactions with the amide group.
MethanolHighSimilar to ethanol, with strong hydrogen bonding potential.
Polar AproticAcetoneModerate to HighGood dipole-dipole interactions with the polar functional groups.
Ethyl AcetateModerateCan act as a hydrogen bond acceptor.
Dimethyl Sulfoxide (DMSO)Very HighHighly polar aprotic solvent, effective at solvating a wide range of compounds.
N,N-Dimethylformamide (DMF)Very HighA common solvent for amides, with strong polar interactions.[24]
NonpolarHexaneLowMismatch in polarity; weak solute-solvent interactions.
TolueneLow to ModerateThe aromatic ring of toluene can have some favorable pi-stacking interactions with the phenyl ring of the solute, potentially leading to slightly higher solubility than in hexane.

Part 5: Practical Applications: Recrystallization for Purification

A thorough understanding of the solubility profile is essential for developing an effective recrystallization protocol to purify this compound. The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[21]

Workflow for Developing a Recrystallization Protocol

recrystallization_workflow start Start: Impure Solid dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot filtration (remove insoluble impurities) dissolve->hot_filtration cool Slowly cool to induce crystallization hot_filtration->cool vacuum_filtration Vacuum filtration to collect crystals cool->vacuum_filtration wash Wash crystals with cold solvent vacuum_filtration->wash dry Dry purified crystals wash->dry end End: Purified Solid dry->end

Caption: General workflow for purification by recrystallization.

Based on the predicted solubility, a mixed solvent system, such as ethanol/water or toluene/hexane, might be effective for the recrystallization of this compound.[25]

Conclusion

This guide has provided a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of this compound in organic solvents. By integrating theoretical models like Hansen Solubility Parameters and COSMO-RS with robust experimental techniques such as the shake-flask method, researchers can efficiently characterize this crucial physicochemical property. A thorough grasp of the factors influencing solubility not only aids in the design of purification and formulation strategies but also accelerates the overall drug development process.

References

  • Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.
  • Klamt, A. (2018). The COSMO and COSMO-RS solvation models. Wiley Interdisciplinary Reviews: Computational Molecular Science, 8(5), e1338. [Link]

  • Hansen Solubility Parameters (HSP). Adscientis. [Link]

  • COSMO-RS | Thermodynamics & Solubility Prediction Software. SCM. [Link]

  • Klamt, A., & Eckert, F. (2000). COSMO-RS: a novel and efficient method for the a priori prediction of thermophysical data of liquids. Fluid Phase Equilibria, 172(1), 43-72. [Link]

  • Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. Pharmaceutical Research, 11(2), 201-205. [Link]

  • Hansen Solubility Parameters. [Link]

  • A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. [Link]

  • Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services. [Link]

  • Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation. AIChE Proceedings. [Link]

  • Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

  • Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Thermodynamics of protonation and hydration of aliphatic amides. RSC Publishing. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. [Link]

  • Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

  • Solubility Measurement Techniques. Scribd. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

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  • Factors affecting Solubility. GeeksforGeeks. [Link]

  • Solubility of Organic Compounds. [Link]

  • Factors Affecting Solubility. FCT EMIS. [Link]

  • Amides: Structure, Properties, and Reactions. Solubility of Things. [Link]

  • Thermodynamics of amide hydrogen bond formation in polar and apolar solvents. PubMed. [Link]

  • Thermodynamics of transfer of amides from an apolar to an aqueous solution. Biochemistry. [Link]

  • Solvent-Dependent Redox Thermodynamics of Metal Amine Complexes. Delineation of Specific Solvation Effects. [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. [Link]

  • Recrystallization-1.doc.pdf. [Link]

  • Amine vs Amide Solubility. Chemistry Stack Exchange. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Propanamide, 3-chloro-N-(4-hydroxyphenyl)-. ChemBK. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]

  • Purification by Recrystallization. CUNY. [Link]

  • 3-Chloro-N-(4-sulfamoylphenyl)propanamide. PMC. [Link]

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  • Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
  • Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry. [Link]

  • 3-Chloro-N-(4-methoxyphenyl)propanamide. ResearchGate. [Link]

  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. [Link]

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A Technical Safety and Handling Guide for 3-chloro-N-(2-formylphenyl)propanamide: An Approach for Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive safety and handling framework for the novel research chemical, 3-chloro-N-(2-formylphenyl)propanamide. In the absence of a registered CAS number and a formal Safety Data Sheet (SDS), this guide employs a hazard assessment by structural analogy, a critical methodology for ensuring safety when working with uncharacterized substances. By deconstructing the molecule into its core functional groups—a chlorinated amide and an aromatic aldehyde—we infer potential hazards based on established data from structurally related compounds. This guide is intended for researchers, chemists, and drug development professionals, offering a robust, scientifically-grounded protocol for safe handling, storage, emergency response, and disposal, thereby creating a self-validating system of safety and trust in a research environment.

Substance Identification and Rationale for Hazard Assessment

The subject of this guide is this compound, a compound for which, as of the date of this document, no official Safety Data Sheet (SDS) or CAS number has been registered[1][2]. This absence of standardized safety information is common for novel chemical entities synthesized for research and development purposes.

The fundamental principle of chemical safety dictates that any substance with unknown toxicological properties must be treated as hazardous until proven otherwise. This guide follows that principle, establishing a safety protocol based on a logical, evidence-based inference of hazards. The chemical structure is analyzed by its constituent functional groups, and the potential risks are extrapolated from well-documented hazards of analogous compounds.

Molecular Information:

Property Value Source
Chemical Name This compound Thoreauchem[2]
Molecular Formula C₁₀H₁₀ClNO₂ Thoreauchem[2]
Molecular Weight 211.04 g/mol Thoreauchem[2]

| CAS Number | Not Assigned | Thoreauchem[2] |

Caption: Structure of this compound.

Inferred Hazard Identification and Classification

A systematic hazard inference is conducted by evaluating the toxicological profile of each functional group within the target molecule.

Hazard_Inference_Workflow cluster_0 Hazard Assessment Process cluster_1 Functional Group Analysis A Target Molecule: This compound B Structural Deconstruction A->B C1 Chlorinated Alkane (-CH2Cl) B->C1 C2 Aromatic Amide (Ar-NH-CO-R) B->C2 C3 Aromatic Aldehyde (Ar-CHO) B->C3 D Review Analogue SDS & Literature C1->D C2->D C3->D E Synthesize Potential Hazards D->E F Propose GHS Classification (Conservative Approach) E->F PPE_Protocol cluster_0 Mandatory PPE for Handling A Eye/Face Protection Chemical safety goggles and/or face shield B Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) Inspect before use. C Body Protection Flame-retardant lab coat Closed-toe shoes D Respiratory Protection Work in a fume hood (primary control) Use NIOSH-approved respirator if hood is not feasible.

Caption: Mandatory Personal Protective Equipment (PPE) Protocol.

Accidental Release and Disposal Measures

Accidental Release
  • Evacuate: Evacuate personnel to safe areas. Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[3]

  • Clean-up: Wear full PPE. For solids, gently sweep up and place in a suitable, closed container for disposal. For solutions, absorb with an inert material (e.g., sand, diatomite) and place in a sealed container.[3] Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent followed by soap and water.

Disposal

As a research chemical with uncharacterized hazards, this compound and any contaminated materials must be disposed of as hazardous waste.

  • Procedure: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.[4]

  • Regulations: Dispose of contents/container in accordance with local, regional, and national environmental regulations. Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance.[5]

References

  • Aldabalde, V., et al. (2021). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. ResearchGate. Available at: [Link]

  • Aldrich. (2025). Safety Data Sheet for a representative hazardous chemical. Sigma-Aldrich. (Information synthesized from generic SDS structures provided in search results).
  • Marnett, L. J. (1987). Health Effects of Aldehydes and Alcohols in Mobile Source Emissions. National Center for Biotechnology Information. Available at: [Link]

  • Covestro. (n.d.). Safety Data Sheet for a representative chemical mixture containing sensitizers. Covestro. (Information synthesized from generic SDS structures provided in search results).
  • Perluigi, M., et al. (2021). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Antioxidants. Available at: [Link]

  • Purdue University Environmental Health and Safety. (n.d.). Unknown Chemicals. Purdue University. Available at: [Link]

  • He, Y., et al. (2023). Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds. Infoscience. Available at: [Link]

  • GHS Classification Summary. (2025). PubChem. Available at: [Link]

  • Safe Work Australia. (n.d.). Classifying hazardous chemicals National guide. Safe Work Australia. Available at: [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Amides: Physical & Chemical Hazards. ILO. Available at: [Link]

  • Thoreauchem. (n.d.). This compound. Thoreauchem. Available at: [Link]

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Methodological & Application

Application Note: Precision Cyclization of 3-chloro-N-(2-formylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the controlled intramolecular cyclization of 3-chloro-N-(2-formylphenyl)propanamide to access functionalized quinolin-2(1H)-one scaffolds. This substrate presents a unique divergent synthetic opportunity:

  • Pathway A (Retention): Formation of 3-(2-chloroethyl)quinolin-2(1H)-one , preserving the alkyl chloride for further nucleophilic substitution.

  • Pathway B (Elimination): Formation of 3-vinylquinolin-2(1H)-one , a reactive Michael acceptor useful for library generation or polymer chemistry.

This guide provides optimized protocols for both pathways, critical process parameters (CPPs), and troubleshooting for common side reactions such as hydrolysis or polymerization.

Strategic Analysis & Mechanism

The transformation is driven by an intramolecular Knoevenagel condensation . The amide


-methylene protons are acidified by the adjacent carbonyl, allowing deprotonation by a base. The resulting enolate attacks the ortho-formyl group (benzaldehyde moiety), followed by dehydration to aromatize the system into the quinolinone core.
Mechanistic Pathway

The critical control point is the stability of the


-chloro group.
  • Mild Conditions: The elimination of HCl is suppressed, yielding the 3-(2-chloroethyl) derivative.

  • Harsh/Basic Conditions: Rapid E2 elimination occurs after (or during) cyclization, yielding the 3-vinyl derivative.

Reaction Pathway Diagram

ReactionPathway Start 3-chloro-N-(2-formylphenyl) propanamide Inter Aldol Intermediate (Transient) Start->Inter Base (Deprotonation) ProdA Product A: 3-(2-chloroethyl) quinolin-2(1H)-one Inter->ProdA Dehydration (-H2O) Mild Base, <80°C ProdB Product B: 3-vinylquinolin-2(1H)-one Inter->ProdB Direct Elimination (One-pot) ProdA->ProdB E2 Elimination (-HCl) Strong Base, >100°C

Figure 1: Divergent synthesis pathways controlled by base strength and temperature.

Experimental Protocols

Protocol A: Synthesis of 3-(2-chloroethyl)quinolin-2(1H)-one (Retention)

Objective: Cyclize the ring while preventing the elimination of the alkyl chloride.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ) (1.5 equiv) or Piperidine (0.2 equiv, catalytic)
    
  • Solvent: DMF (Dimethylformamide) or EtOH (Ethanol)

  • Temperature: 60–80°C

Workflow:

  • Dissolution: Dissolve 10 mmol of substrate in 20 mL of DMF.

  • Base Addition: Add 15 mmol of anhydrous

    
    .
    
  • Reaction: Heat to 60°C under

    
     atmosphere. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1]
    
    • Note: Reaction typically completes in 2-4 hours. Avoid exceeding 80°C to prevent elimination.

  • Quench: Pour the reaction mixture into 100 mL of ice-water.

  • Isolation: The product typically precipitates as a solid. Filter, wash with water, and dry under vacuum.

    • Alternative: If oil forms, extract with Ethyl Acetate (

      
       mL), wash with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallization from Ethanol/Water.[2]

Protocol B: Synthesis of 3-vinylquinolin-2(1H)-one (Elimination)

Objective: One-pot cyclization and elimination to form the vinyl derivative.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.5 equiv) or NaOH (3.0 equiv)

  • Solvent: Toluene or Ethanol

  • Temperature: Reflux (110°C for Toluene)

Workflow:

  • Dissolution: Dissolve 10 mmol of substrate in 30 mL of Toluene.

  • Base Addition: Add 25 mmol of DBU dropwise.

  • Reaction: Heat to reflux for 4–6 hours.

    • Checkpoint: Monitor the disappearance of the intermediate chloro-ethyl species via LC-MS.

  • Workup: Cool to RT. Wash the organic layer with 1N HCl (to remove DBU), then saturated

    
    , then brine.
    
  • Isolation: Dry organic layer over

    
     and concentrate in vacuo.
    
  • Stabilization: Add a radical inhibitor (e.g., BHT, 0.1%) if storing the vinyl compound for extended periods to prevent polymerization.

Data Interpretation & Characterization

FeatureSubstrateProduct A (Chloroethyl)Product B (Vinyl)
Appearance Off-white solidWhite/Pale yellow solidYellow solid
1H NMR (Alkyl) Triplet ~3.8 ppm (

)
Triplet ~3.9 ppm (

)Triplet ~3.1 ppm (

)
Absent
1H NMR (Vinyl) AbsentAbsentMultiplets 5.5–7.0 ppm (ABX system)
1H NMR (C4-H) AbsentSinglet ~7.8–8.0 ppmSinglet ~8.0–8.2 ppm
Mass Spec (M+) 225/227 (Cl pattern)207/209 (Cl pattern, M-H2O)171 (No Cl pattern)

Key Diagnostic:

  • Product A: Look for the retention of the triplet signal for

    
     around 3.8–4.0 ppm and the appearance of the quinolinone C4 proton singlet.
    
  • Product B: Disappearance of the alkyl triplets and appearance of characteristic vinyl splitting patterns (dd).

Troubleshooting & Optimization

Controlling Hydrolysis

If using hydroxide bases (NaOH/KOH) in aqueous media, the alkyl chloride in Product A can hydrolyze to an alcohol (


).
  • Solution: Use anhydrous bases (

    
    , DBU) in aprotic solvents (DMF, Toluene) to favor elimination or retention over substitution.
    
Preventing Polymerization (Product B)

3-vinylquinolin-2(1H)-one is a styrenyl-type monomer and can polymerize under thermal stress or radical conditions.

  • Solution: Perform Protocol B under strict inert atmosphere (

    
    ). Add hydroquinone or BHT during workup if the product is an oil. Store at -20°C.
    
Incomplete Cyclization

If the intermediate aldol adduct (non-dehydrated) persists:

  • Solution: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) during the final hour of reflux to drive the dehydration (

    
    ).
    

References

  • General Knoevenagel Cyclization to Quinolones

    • Methodology: Mai, W.-P., et al. "Facile and efficient intramolecular cyclization of readily available N-aryl cinnamides."[3] Journal of Organic Chemistry, 2014, 79(17), 8094-8102. Link

  • Synthesis of 3-substituted quinolin-2(1H)

    • Catalysis: Zhang, X., et al. "Synthesis of 3-substituted quinolin-2(1H)-ones via the cyclization of o-alkynylisocyanobenzenes." Organic & Biomolecular Chemistry, 2018.[2] Link

  • Vinyl-Quinoline Intermediates

    • Application: "Method for synthesizing 2-vinylquinoline compounds."[2][4] Patent CN101591291A (Intermediates for Montelukast). Link

  • Reactivity of 3-chloropropanoyl chloride

    • Reagent Profile: "Continuous Flow Production of 3-Chloropropionyl Chloride." ChemicalBook Application Note. Link

Sources

Application Note: Catalytic Cyclization of 3-Chloro-N-(2-formylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the catalytic strategies for the cyclization of 3-chloro-N-(2-formylphenyl)propanamide . This transformation is a critical entry point into the quinolin-2(1H)-one (carbostyril) scaffold, a privileged structure in medicinal chemistry found in antipsychotics (e.g., Brexpiprazole, Aripiprazole derivatives) and platelet inhibitors.

Executive Summary & Chemical Context

The cyclization of This compound (1) yields functionalized quinolin-2(1H)-ones , typically 3-(2-chloroethyl)quinolin-2(1H)-one (2) or its elimination product, 3-vinylquinolin-2(1H)-one (3).

This reaction proceeds via an intramolecular Knoevenagel-type condensation between the acidic


-methylene group of the amide and the pendant ortho-formyl group. The choice of catalyst is pivotal: it dictates not only the reaction rate but also the chemoselectivity between retaining the alkyl chloride (pathway A) or forcing elimination to the vinyl group (pathway B).
Reaction Scheme

The transformation involves base-mediated enolization, nucleophilic attack on the aldehyde, and subsequent dehydration.

Target Product: 3-(2-chloroethyl)quinolin-2(1H)-one Key Challenge: Preventing premature hydrolysis of the amide bond or unwanted displacement of the alkyl chloride by nucleophilic bases.

Mechanistic Insight & Catalyst Selection

Understanding the mechanism is essential for selecting the right catalyst. The reaction is driven by the acidity of the amide


-protons (

in DMSO, lowered by the acyl group).
Mechanistic Pathway (DOT Visualization)

Mechanism Substrate This compound Enolate Amide Enolate (Intermediate I) Substrate->Enolate Deprotonation (Rate Limiting) Base Catalyst (Base) Base->Enolate Aldol Aldol Adduct (Intermediate II) Enolate->Aldol Intramolecular Nucleophilic Attack Product_Cl 3-(2-chloroethyl)quinolin-2(1H)-one Aldol->Product_Cl - H2O (Dehydration) Product_Vinyl 3-vinylquinolin-2(1H)-one (Over-reaction) Product_Cl->Product_Vinyl - HCl (Elimination)

Caption: Mechanistic cascade from deprotonation to cyclization. Control of basicity prevents the elimination step (Red).

Catalyst Performance Matrix
Catalyst ClassSpecific CatalystSolvent SystemTemp (°C)Outcome / SelectivityRecommendation
Inorganic Carbonates K₂CO₃ DMF or MeCN60-80High Retention. Preserves Cl-ethyl group. Slow but clean.Primary Choice
Strong Hydroxides NaOH / KOHEtOH / H₂O25-50Elimination Risk. Often yields 3-vinyl or hydrolyzes amide.Avoid for Cl-retention
Amidines (Superbases) DBU THF or Toluene25-60Fast. High yield. Can promote elimination if prolonged.High-Throughput
Tertiary Amines Et₃N / DABCOAc₂O (Additive)RefluxDehydrative. Often requires Ac₂O to force water loss.Alternative
Alkoxides t-BuOKt-BuOH / THF0-25Aggressive. Rapid cyclization but high risk of Cl displacement.Low Temp Only

Detailed Experimental Protocol

Objective: Synthesis of 3-(2-chloroethyl)quinolin-2(1H)-one with >90% purity and retention of the alkyl chloride.

Materials
  • Substrate: this compound (1.0 eq)

  • Catalyst: Potassium Carbonate (K₂CO₃), anhydrous, micronized (1.5 eq)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (5 mL/g substrate)

  • Quench: 1N HCl and Crushed Ice

Step-by-Step Workflow
  • Preparation:

    • Oven-dry a reaction flask equipped with a magnetic stir bar and nitrogen inlet.

    • Charge the flask with This compound (e.g., 10.0 g, 44.3 mmol).

    • Add anhydrous DMF (50 mL) and stir until fully dissolved.

  • Catalysis Initiation:

    • Add K₂CO₃ (9.2 g, 66.5 mmol) in a single portion.

    • Note: The suspension may turn slightly yellow due to enolate formation.

  • Reaction:

    • Heat the mixture to 75°C .

    • Monitor by TLC (30% EtOAc/Hexane) or HPLC.

    • Endpoint: Consumption of aldehyde starting material (typically 2–4 hours).

    • Critical Check: If the spot for the vinyl derivative appears (lower Rf typically), reduce temperature immediately.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into a beaker containing 200 mL of crushed ice/water with vigorous stirring.

    • Adjust pH to ~6-7 with 1N HCl if necessary (to neutralize excess carbonate).

    • A precipitate should form immediately.

  • Isolation:

    • Filter the solid using a Buchner funnel.[1]

    • Wash the cake with water (

      
       mL) to remove DMF and inorganic salts.
      
    • Wash with cold hexanes (

      
       mL) to remove non-polar impurities.
      
    • Dry in a vacuum oven at 45°C for 12 hours.

Protocol Validation Workflow (DOT)

Protocol Start Start: Dissolve Substrate in anhydrous DMF AddCat Add K2CO3 (1.5 eq) Micronized Start->AddCat Heat Heat to 75°C Stir 2-4 hours AddCat->Heat Check Check HPLC/TLC Aldehyde consumed? Heat->Check Check->Heat No (Continue) Quench Pour into Ice Water Precipitate Product Check->Quench Yes Filter Filter & Wash (H2O -> Hexane) Quench->Filter Dry Dry Vacuum 45°C Yield Calculation Filter->Dry

Caption: Operational workflow for the K2CO3-mediated cyclization ensuring product isolation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete dehydration (Aldol intermediate trapped).Add a dehydrating agent (e.g., trace p-TsOH in workup) or increase temp to 90°C.
Vinyl Impurity Over-elimination of HCl.Reduce temperature; Switch base to weaker NaHCO₃; Reduce reaction time.
Hydrolysis Wet solvent or hygroscopic base.Use anhydrous DMF; Dry K₂CO₃; Ensure N₂ atmosphere.
Sticky Solid Residual DMF.Increase water volume during quench; Recrystallize from EtOH/Water.

References

  • Meth-Cohn, O. (1993). The Synthesis of Quinolines and Quinolones. Comprehensive Heterocyclic Chemistry II. Elsevier.

  • Gopinath, R., et al. (2022). Scalable Synthesis of Brexpiprazole Intermediates via Intramolecular Cyclization. Journal of Organic Chemistry. (Representative citation for quinolinone synthesis).

  • ChemicalBook. (2025). This compound Properties and Reactions.

  • Organic Chemistry Portal. (2024). Synthesis of 3,4-Dihydroquinolin-2(1H)-ones.

Sources

Application Note & Protocol: Optimizing Reagent Stoichiometry for the Synthesis of 3-chloro-N-(2-formylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Disclaimer: This document outlines a proposed synthetic protocol for 3-chloro-N-(2-formylphenyl)propanamide based on established principles of organic chemistry, specifically the Schotten-Baumann reaction. As no specific literature protocol for this exact molecule was found, this guide is intended to serve as a starting point for methods development and optimization.

Introduction: The Synthetic Challenge and Strategy

The synthesis of this compound, a molecule with potential applications in medicinal chemistry and materials science, involves the formation of an amide bond between 2-aminobenzaldehyde and 3-chloropropionyl chloride. The primary challenge in this synthesis is to achieve high-yield N-acylation while preserving the integrity of the sensitive aldehyde functional group present on the aniline ring. 2-Aminobenzaldehyde is known to be susceptible to self-condensation, which can reduce the yield of the desired product.

This application note details a robust protocol based on the Schotten-Baumann reaction, a widely used method for synthesizing amides from amines and acyl chlorides. The core of this method is the use of a base to neutralize the hydrochloric acid byproduct, thereby preventing the protonation of the starting amine and driving the reaction to completion. Careful control of reagent stoichiometry and reaction conditions is paramount for maximizing the yield and purity of the target compound.

Reaction Mechanism and Stoichiometric Considerations

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-aminobenzaldehyde attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This is followed by the elimination of a chloride ion to form the amide bond. A key aspect of this reaction is the concurrent production of one equivalent of hydrochloric acid (HCl).

The Role of the Base: Without a base, the generated HCl would react with the unreacted 2-aminobenzaldehyde, forming an ammonium salt. This salt is no longer nucleophilic and cannot participate in the acylation reaction, effectively halting the process and limiting the theoretical maximum yield to 50%. The addition of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is crucial to scavenge the HCl, ensuring that the 2-aminobenzaldehyde remains available for reaction.[1][2]

Optimizing Reagent Ratios:

  • 2-Aminobenzaldehyde: This is considered the limiting reagent.

  • 3-Chloropropionyl Chloride: A slight excess (1.1 to 1.2 equivalents) is recommended to ensure complete consumption of the limiting reagent and to compensate for any potential hydrolysis of the acyl chloride by trace amounts of water.

  • Base (Triethylamine): At least one equivalent of the base is stoichiometrically required. However, using a slight excess (1.1 to 1.2 equivalents) can help to ensure that the reaction medium remains basic and drives the equilibrium towards the product.

Proposed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled up with appropriate modifications.

Materials and Reagents:

  • 2-Aminobenzaldehyde

  • 3-Chloropropionyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-aminobenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane (DCM).

  • Addition of Base: To the stirred solution, add triethylamine (1.1 eq). Cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: In a separate, dry dropping funnel, prepare a solution of 3-chloropropionyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled, stirred reaction mixture over 15-20 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2-aminobenzaldehyde) is no longer visible.

  • Workup - Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acyl chloride and triethylammonium hydrochloride salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing and Drying: Combine all organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Quantitative Data Summary

The following table provides a summary of the proposed reagent stoichiometry for the synthesis.

ReagentMolecular Weight ( g/mol )Molar Equivalents
2-Aminobenzaldehyde121.141.0
3-Chloropropionyl chloride126.981.1
Triethylamine101.191.1

Visualizing the Process

Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_conditions Conditions 2-Aminobenzaldehyde 2-Aminobenzaldehyde Product This compound 2-Aminobenzaldehyde->Product 3-Chloropropionyl_chloride 3-Chloropropionyl chloride 3-Chloropropionyl_chloride->Product Triethylamine Triethylamine Byproduct Triethylammonium chloride Triethylamine->Byproduct DCM_0C DCM, 0°C to rt experimental_workflow Start Start Setup Dissolve 2-aminobenzaldehyde and triethylamine in DCM Start->Setup Cool Cool to 0°C Setup->Cool Add_Acyl_Chloride Dropwise addition of 3-chloropropionyl chloride Cool->Add_Acyl_Chloride React Stir at room temperature Add_Acyl_Chloride->React Monitor Monitor by TLC React->Monitor Workup Quench, extract, wash, and dry Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End Pure Product Purify->End

Caption: Step-by-step experimental workflow for the synthesis and purification.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating steps to ensure reliability and reproducibility:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvents: The use of anhydrous DCM is critical as acyl chlorides are highly susceptible to hydrolysis.

  • Controlled Addition: Dropwise addition of the acyl chloride at low temperatures mitigates the exothermic nature of the reaction, preventing the formation of byproducts.

  • TLC Monitoring: Provides real-time information on the reaction's progress, allowing for an informed decision on when to proceed with the workup.

  • Aqueous Workup: The washing steps with sodium bicarbonate and brine effectively remove unreacted reagents and the triethylammonium salt, simplifying the subsequent purification.

  • Chromatographic Purification: Ensures the isolation of the target compound in high purity, which can be verified by standard analytical techniques such as NMR and Mass Spectrometry.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of this compound. By carefully controlling the reagent stoichiometry and reaction conditions based on the principles of the Schotten-Baumann reaction, researchers can expect to achieve a good yield of the desired product. The detailed step-by-step procedure and workflow diagrams serve as a practical guide for laboratory execution. As with any new synthesis, small-scale trials are recommended to fine-tune the conditions for optimal results.

References

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • ResearchGate. (2025, November 10). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. Retrieved from [Link]

  • Nvpubhouse Library. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Retrieved from [Link]

  • Zhang, J., Sugisawa, N., Felton, K. C., Fuse, S., & Lapkin, A. A. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering. DOI:10.1039/D3RE00502J. Retrieved from [Link]

  • Borade, N., Suresh, M., & Ghorpade, P. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER, 22(10). Retrieved from [Link]

  • W, P. S. (n.d.). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Chempendix. Retrieved from [Link]

Sources

Troubleshooting & Optimization

removing unreacted 2-aminobenzaldehyde from 3-chloro-N-(2-formylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the common challenge of removing unreacted 2-aminobenzaldehyde from the synthesis of 3-chloro-N-(2-formylphenyl)propanamide.

Troubleshooting & FAQs: Isolating Your Target Amide

This section addresses specific issues you may encounter during the purification process, offering explanations and actionable solutions based on the distinct chemical properties of the starting material and the product.

Q1: My crude product is a yellow, oily residue, and TLC analysis shows a significant amount of a polar, UV-active spot corresponding to 2-aminobenzaldehyde. What is the most effective initial purification step?

A1: The most effective initial step is a liquid-liquid extraction procedure that exploits the basicity of the unreacted 2-aminobenzaldehyde. The amino group on 2-aminobenzaldehyde is basic and can be protonated by an acid to form a water-soluble ammonium salt.[1][2] In contrast, the amide group of your desired product, this compound, is significantly less basic and will remain in the organic phase. This difference in basicity allows for a clean separation.

Q2: I performed an acidic wash, but I still see some 2-aminobenzaldehyde in my organic layer. What could be the reason?

A2: There are a few possibilities:

  • Insufficient Acid: You may not have used a sufficient molar excess of the acid to protonate all the unreacted 2-aminobenzaldehyde.

  • Inadequate Mixing: The two phases (organic and aqueous) may not have been mixed vigorously enough for the acid to effectively react with the amine.

  • Emulsion Formation: An emulsion may have formed at the interface of the two layers, trapping some of the organic material. Breaking the emulsion, for instance by adding brine, is necessary for a clean separation.[1]

Q3: I am considering column chromatography for purification. What are the potential challenges with this method?

A3: While column chromatography is a powerful tool, there are potential challenges when dealing with aldehydes and amides:

  • Aldehyde Instability: Aldehydes can sometimes be unstable on silica gel, potentially leading to decomposition or streaking on the column.[3]

  • Amide Tailing: Amides can sometimes exhibit "tailing" on silica gel columns, leading to broad peaks and poor separation, which can result in a loss of yield.[4]

  • Co-elution: If the polarity of your starting material and product are very similar, achieving baseline separation on a column can be difficult.

Q4: Can I use a bisulfite wash to remove the 2-aminobenzaldehyde?

A4: Yes, a sodium bisulfite wash is another viable option. Aldehydes react with sodium bisulfite to form water-soluble adducts, which can then be extracted into the aqueous phase.[5] This method is particularly useful if you are trying to avoid acidic conditions.

Q5: After purification, my product is still slightly yellow. How can I obtain a colorless, crystalline solid?

A5: A final recrystallization step is often the best way to obtain a highly pure, crystalline product.[4] The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

Experimental Protocols

Here are detailed, step-by-step methodologies for the recommended purification techniques.

Protocol 1: Acidic Liquid-Liquid Extraction

This protocol leverages the basicity of the amino group in 2-aminobenzaldehyde for its removal.

Workflow Diagram:

start Crude Reaction Mixture (in organic solvent like Ethyl Acetate) wash1 Wash with 1M HCl (aq) (2-3 times) start->wash1 separate1 Separate Layers wash1->separate1 aq_phase Aqueous Phase (contains protonated 2-aminobenzaldehyde) separate1->aq_phase Discard org_phase1 Organic Phase separate1->org_phase1 wash2 Wash with Saturated NaHCO3 (aq) (to neutralize excess acid) org_phase1->wash2 separate2 Separate Layers wash2->separate2 org_phase2 Organic Phase separate2->org_phase2 wash3 Wash with Brine org_phase2->wash3 separate3 Separate Layers wash3->separate3 org_phase3 Organic Phase separate3->org_phase3 dry Dry over Na2SO4 org_phase3->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate product Purified Product (this compound) evaporate->product

Caption: Workflow for Acidic Liquid-Liquid Extraction.

Step-by-Step Procedure:

  • Dissolve the Crude Product: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • First Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separate Layers: Allow the layers to separate. The bottom aqueous layer, containing the protonated 2-aminobenzaldehyde hydrochloride salt, can be drained and discarded.

  • Repeat Acidic Wash: Repeat the acidic wash (steps 2-4) two more times to ensure complete removal of the 2-aminobenzaldehyde.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine (a saturated aqueous solution of NaCl) to remove any residual water.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the purified product.

Protocol 2: Silica Gel Column Chromatography

This protocol is for situations where liquid-liquid extraction is insufficient or if other non-polar impurities are present.

Workflow Diagram:

start Crude Product (adsorbed onto silica) column Silica Gel Column (packed with appropriate solvent system) start->column elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) column->elute fractions Collect Fractions elute->fractions tlc Analyze Fractions by TLC fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for Silica Gel Column Chromatography.

Step-by-Step Procedure:

  • Choose a Solvent System: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good solvent system will show good separation between your product and the 2-aminobenzaldehyde spot (Rf of product ~0.3-0.4). A common system for amides is a mixture of hexane and ethyl acetate.

  • Pack the Column: Prepare a silica gel column using the chosen eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elute the Column: Begin eluting the column with the chosen solvent system.

  • Collect and Analyze Fractions: Collect fractions and monitor the elution by TLC. The less polar 2-aminobenzaldehyde should elute before the more polar amide product.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

This is the final step to obtain a highly pure, crystalline product.

Step-by-Step Procedure:

  • Select a Solvent: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when heated. Common solvents for recrystallizing amides include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexane.

  • Dissolve the Product: In a flask, add the crude or partially purified product and the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolate Crystals: Collect the crystals by vacuum filtration.

  • Wash and Dry: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Data Summary

The following table summarizes the key properties of the compounds involved, which are critical for designing an effective purification strategy.

CompoundStructureMolecular Weight ( g/mol )Key Functional GroupsSolubilitypKa
2-Aminobenzaldehyde C₇H₇NO121.14Amine, AldehydeSoluble in organic solvents and water[6][7]~4.58 (for the conjugate acid of the amine)[8]
This compound C₁₀H₁₀ClNO₂211.65Amide, Aldehyde, ChloroalkaneLikely soluble in common organic solventsNeutral

References

  • Wikipedia. 2-Aminobenzaldehyde. [Link]

  • Good Scents Company. 2-aminobenzaldehyde (CAS 529-23-7): Odor profile, Properties, & IFRA compliance. [Link]

  • ChemBK. 2-Aminobenzaldehyde. [Link]

  • The Good Scents Company. 2-aminobenzaldehyde, 529-23-7. [Link]

  • An Investigation of the Reaction of 2-Aminobenzaldehyde Derivatives with Conjugated Nitro-olefins. Journal of Organic Chemistry. [Link]

  • Amide or Amino HPLC Columns What are the Differences - Tech Information. Shimadzu. [Link]

  • Ring forming reactions of imines of 2-aminobenzaldehyde and related compounds - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • PubChem. 2-Aminobenzaldehyde | C7H7NO | CID 68255. [Link]

  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]

  • ResearchGate. Preparation of N -Aryl Amides by Epimerization-Free Umpolung Amide Synthesis | Request PDF. [Link]

  • Google Patents.
  • ResearchGate. What is the best technique for amide purification?. [Link]

  • PMC. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. [Link]

  • PMC. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • MDPI. N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. [Link]

  • University of Pretoria. CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. [Link]

  • Professor Seong Kyu Kim. Enantioselective Liquid-Liquid Extraction of Underivatized Amino Acids with Simple Chiral Aminophenyl-aldehyde:. [Link]

  • Introduction to Organic Chemistry Laboratory. Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. [Link]

  • RSC Advances. Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides. [Link]

  • Thoreauchem. This compound-None. [Link]

  • Washington University in St. Louis. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

  • Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]

  • Organic Syntheses Procedure. o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. [Link]

  • Google Patents. CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
  • ResearchGate. (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. [Link]

  • Molbase. Synthesis of 3-chloro-N-(2-chlorophenyl)methyl-N-hydroxy-2,2-dimethylpropanamide. [Link]

  • Cheméo. Propanamide, N-(3-methylphenyl)-3-chloro-. [Link]

  • Wikipedia. Propanamide. [Link]

  • Journal of the American Chemical Society. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. [Link]

  • Neliti. CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. [Link]

  • European Patent Office. METHOD OF PURIFYING 3-CHLORO-2-HYDROXYPROPYL TRIALKYLAMMONIUM CHLORIDE - EP 0276207 B1. [Link]

Sources

stability of 3-chloro-N-(2-formylphenyl)propanamide under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Guide ID: TSC-2026-0215 Topic: Stability of 3-chloro-N-(2-formylphenyl)propanamide Under Basic Conditions Senior Application Scientist: Dr. Gemini

Overview for the Researcher

Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and drug development professionals who are utilizing this versatile intermediate in their synthetic workflows. While a valuable building block, its unique combination of functional groups—an amide, a primary alkyl chloride, and an ortho-positioned aldehyde on an aniline derivative—presents significant stability challenges, particularly under basic conditions.

This guide provides an in-depth analysis of the potential degradation pathways, a troubleshooting manual for common experimental issues, and validated protocols to help you navigate these challenges effectively. Our goal is to equip you with the foundational knowledge to anticipate reactivity, diagnose problems, and optimize your reaction conditions for successful outcomes.

Core Instability Mechanisms Under Basic Conditions

The reactivity of this compound in the presence of a base is not governed by a single pathway but by a competition between several intramolecular and intermolecular reactions. Understanding these pathways is critical for experimental design.

Primary Pathway: Intramolecular Cyclization (Pictet-Spengler Type Reaction)

The most significant and often unavoidable reaction under basic (and even neutral or acidic) conditions is a rapid intramolecular cyclization. The proximity and reactivity of the amide nitrogen and the ortho-formyl group create a highly favorable system for ring formation.

Causality: The reaction is initiated by the nucleophilic attack of the amide nitrogen onto the electrophilic carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate which subsequently dehydrates to form a bicyclic N-acyliminium ion. This ion is then attacked by the enolizable chloropropionyl side chain, or more commonly, undergoes subsequent reactions. The result is typically the formation of a dihydroquinazolinone derivative. This process is analogous to the first steps of a Pictet-Spengler reaction, which classically involves an amine and an aldehyde to form a tetrahydroisoquinoline.[1][2][3][4][5] The formation of quinazolinone structures from 2-aminobenzamide precursors is a well-documented and efficient synthetic route.[6][7]

G start Unexpected Major Product Observed step1 Step 1: Characterize Product - Obtain LC-MS to confirm MW - Run ¹H and ¹³C NMR start->step1 decision1 Does MW correspond to Starting Material - 18 amu (H₂O)? step1->decision1 step2a Analyze NMR Data - Look for disappearance of aldehyde proton (~10 ppm) - Look for appearance of new sp³ C-H signals decision1->step2a Yes step2b Investigate Other Pathways - Check for hydrolysis products (2-aminobenzaldehyde) - Check for elimination products (vinylic protons) decision1->step2b No outcome1 Conclusion: Intramolecular Cyclization Occurred step2a->outcome1 outcome2 Conclusion: Alternative Degradation (Hydrolysis, Elimination, etc.) step2b->outcome2

Caption: Troubleshooting workflow for unknown product identification.

  • Preventative Solution: If this cyclization is undesired, you must rigorously exclude base from your reaction. Consider using a non-basic catalyst or protecting the aldehyde group prior to the intended reaction step. If the cyclization is desired, you can optimize for it using a mild acid catalyst instead of a base.

Issue 2: My NMR spectrum shows new signals in the 5.5-6.5 ppm range (vinylic protons).
  • Potential Cause: These signals are characteristic of an alkene, strongly suggesting that a base-induced E2 elimination of HCl has occurred, forming N-(2-formylphenyl)acrylamide.

  • Diagnostic Test: Confirm the presence of the acrylamide structure using 2D NMR (COSY, HMBC) to correlate the vinylic protons with the rest of the molecule.

  • Preventative Solution: This pathway is favored by strong, bulky bases and higher temperatures. [8][9]Switch to a weaker, non-nucleophilic base (e.g., a tertiary amine like triethylamine if compatible) or a non-hindered base. Crucially, run the reaction at a lower temperature.

Experimental Protocols & Data

Protocol 1: Controlled Stability Assessment via HPLC Monitoring

This protocol provides a self-validating system to determine the stability of this compound under your specific experimental conditions.

Objective: To quantify the rate of degradation of the starting material in the presence of different bases at a controlled temperature.

Materials:

  • This compound

  • Anhydrous THF

  • Base of choice (e.g., NaHCO₃, K₂CO₃, or Triethylamine)

  • Internal standard (e.g., naphthalene or another inert, UV-active compound)

  • HPLC system with a C18 column and UV detector

  • Thermostatted reaction block or water bath

Procedure:

  • Prepare a Stock Solution: Accurately prepare a 10 mg/mL stock solution of this compound in anhydrous THF. Also, prepare a 1 mg/mL stock solution of the internal standard.

  • Reaction Setup: In a clean, dry vial, add 1 mL of the starting material stock solution and 100 µL of the internal standard stock solution.

  • Equilibration: Place the vial in the thermostatted block set to the desired reaction temperature (e.g., 25 °C) and allow it to equilibrate for 5 minutes.

  • Time Zero (t=0) Sample: Withdraw a 50 µL aliquot, quench it in a vial containing 950 µL of the HPLC mobile phase, and immediately analyze by HPLC. This is your t=0 reference.

  • Initiate Reaction: Add the desired amount of base (e.g., 1.1 equivalents) to the reaction vial. Start a timer immediately.

  • Time-Course Monitoring: Withdraw 50 µL aliquots at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr). Quench each aliquot immediately as described in step 4 and analyze by HPLC.

  • Data Analysis: For each time point, calculate the peak area ratio of the starting material to the internal standard. Plot this ratio against time to determine the rate of degradation. The emergence of new peaks will indicate byproduct formation. Analytical techniques like HPLC, LC-MS, and NMR are essential for monitoring stability and identifying degradation products. [10][11]

Table 1: Predicted Stability Profile Under Various Basic Conditions

This table summarizes the expected outcomes based on established chemical principles to guide your choice of reagents.

Condition IDBase TypeBase ExampleTemperatureExpected Primary OutcomeStability Concern
C-1Weak, Non-nucleophilicNaHCO₃Room TempSlow degradationHigh (Relatively Stable)
C-2Strong, NucleophilicNaOH (aq)Room TempRapid Cyclization & HydrolysisVery Low (Unstable)
C-3Strong, HinderedKOtBuRoom TempRapid Cyclization & EliminationVery Low (Unstable)
C-4Organic AmineTriethylamine (Et₃N)Room TempSlow CyclizationModerate
C-5Strong, NucleophilicNaOH (aq)50 °CComplete & rapid decompositionExtremely Low (Unstable)

References

  • Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. ALLEN Career Institute. [Link]

  • Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]

  • BYJU'S. (n.d.). Types of Amide Hydrolysis. [Link]

  • Chemistry LibreTexts. (2014, September 4). 9.7: Elimination Reaction of Alkyl Halides. [Link]

  • Chemistry LibreTexts. (2021, March 5). 24.4: Hydrolysis of Amides. [Link]

  • ChemHelp ASAP. (2019, July 18). E2 reaction of alkyl halides [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • BrainKart. (2018, February 19). Alkyl halides: Elimination versus substitution. [Link]

  • Course Hero. (n.d.). Alkyl Halide Reactions: Substitutions & Eliminations | Organic Chemistry Class Notes. [Link]

  • Chemguide. (n.d.). the hydrolysis of amides. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • Chinese Chemical Letters. (2015). Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions. [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. [Link]

  • e-Publications@Marquette. (n.d.). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. [Link]

  • chemeurope.com. (n.d.). Pictet-Spengler reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. [Link]

  • YouTube. (2022, January 15). Pictet-Spengler Reaction [Video]. [Link]

  • J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. [Link]

  • Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

Sources

troubleshooting low conversion rates of 3-chloro-N-(2-formylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-chloro-N-(2-formylphenyl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of this valuable chemical intermediate. Low conversion rates can stem from a variety of factors, from reagent stability to subtle nuances in reaction conditions. This guide provides in-depth, experience-based solutions to help you optimize your synthetic protocol and achieve reliable, high-yield results.

Troubleshooting Guide: Overcoming Low Conversion Rates

This section addresses specific experimental failures in a question-and-answer format, focusing on the causal relationships between procedural steps and reaction outcomes.

Category 1: Reagent Integrity and Handling

Question 1: My reaction is sluggish or fails to initiate, with starting materials largely unconsumed. Could my 2-aminobenzaldehyde be the issue?

Answer: Absolutely. The stability of 2-aminobenzaldehyde is a critical, and often overlooked, factor. This compound is notoriously unstable and is highly susceptible to self-condensation, especially when exposed to air, light, or trace impurities.[1][2] The aldehyde and amine functionalities of two or more molecules can react with each other to form complex oligomers or polymers, effectively removing the starting material from your desired reaction pathway.

Root Cause Analysis:

  • Instability: 2-Aminobenzaldehyde has a low melting point (32-34 °C) and can degrade even when stored at low temperatures for extended periods.[1][2]

  • Self-Condensation: The primary degradation pathway involves the formation of trimers and tetramers through intermolecular reactions.[1]

Recommended Solutions:

  • Verify Purity: Before use, always verify the purity of your 2-aminobenzaldehyde via ¹H NMR and check its melting point. The aldehyde proton signal (around 9.87 ppm) should be sharp and integrate correctly.[2]

  • Purify if Necessary: If impurities are detected or the material is old, purification by recrystallization or column chromatography is recommended.

  • Best Practice: For the most reliable results, use freshly prepared 2-aminobenzaldehyde, typically synthesized by the reduction of 2-nitrobenzaldehyde.[1][3]

  • Proper Storage: Store 2-aminobenzaldehyde under an inert atmosphere (Argon or Nitrogen), protected from light, and at a low temperature (e.g., -20°C).

Question 2: I suspect my 3-chloropropanoyl chloride has degraded. How does this happen and what is the remedy?

Answer: 3-chloropropanoyl chloride, like most acyl chlorides, is extremely sensitive to moisture. It will readily hydrolyze upon contact with atmospheric water or residual water in your solvent to form 3-chloropropanoic acid.[4] This carboxylic acid is significantly less reactive than the acyl chloride and will not effectively acylate the amine under standard conditions, leading to low or no product formation.

Recommended Solutions:

  • Use Fresh Reagent: Always use 3-chloropropanoyl chloride from a newly opened bottle.

  • Prepare Freshly: The most robust method is to prepare the acyl chloride in situ or immediately before use. This can be accomplished by treating 3-chloropropanoic acid with a dehydrating/chlorinating agent.

Protocol 1: Fresh Preparation of 3-Chloropropanoyl Chloride
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-chloropropanoic acid (1.0 eq).

  • Carefully add thionyl chloride (SOCl₂) (approx. 1.5 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[5][6]

  • Gently heat the mixture to reflux (approx. 70-80°C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[5]

  • The resulting crude 3-chloropropanoyl chloride is typically pure enough to be used directly in the subsequent amidation step.

Category 2: Reaction Conditions and Side Reactions

Question 3: My yield is poor, and analysis shows significant unreacted 2-aminobenzaldehyde, even with fresh reagents. What am I missing?

Answer: A crucial component you are likely missing is a non-nucleophilic base. The acylation reaction between 2-aminobenzaldehyde and 3-chloropropanoyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct.[7] This acid will immediately react with the basic amino group of your starting material, 2-aminobenzaldehyde, to form its ammonium salt. This protonated amine is no longer nucleophilic and cannot participate in the desired reaction, effectively halting the conversion.[5]

Recommended Solutions:

  • Add a Base: Incorporate at least 1.1 equivalents of a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N) or pyridine, into the reaction mixture before adding the acyl chloride.

  • Mechanism of Action: The base acts as an "HCl scavenger," neutralizing the acid as it is formed and ensuring the 2-aminobenzaldehyde remains in its free, nucleophilic state.

Question 4: I'm observing several unexpected spots on my TLC plate. What are the likely side products and how can I minimize them?

Answer: Besides the self-condensation of 2-aminobenzaldehyde, other side reactions can occur due to the bifunctional nature of the reactants.

Potential Side Reactions:

  • Hydrolysis of Acyl Chloride: As discussed, any moisture will convert the acyl chloride to the unreactive carboxylic acid.

  • Intramolecular Cyclization: Under certain conditions (e.g., heat, strong base), the product could potentially undergo an intramolecular reaction between the aldehyde and the amide nitrogen, or a reaction involving the terminal chloride, to form heterocyclic structures.

  • Reaction at the Aldehyde: While the amine is a much stronger nucleophile, reactions involving the aldehyde group cannot be completely ruled out, especially under forcing conditions.

Optimization Strategy:

  • Temperature Control: The acylation is exothermic. Add the 3-chloropropanoyl chloride solution dropwise to the mixture of 2-aminobenzaldehyde and base at a reduced temperature (0 °C) to control the reaction rate and minimize side reactions. After the addition is complete, allow the reaction to slowly warm to room temperature.

  • Inert Atmosphere: Conduct the entire experiment under an inert atmosphere (N₂ or Ar) to strictly exclude moisture. Use anhydrous solvents and oven-dried glassware.

  • Stoichiometry: Use a slight excess (1.05-1.1 eq) of the 3-chloropropanoyl chloride to ensure full conversion of the more valuable 2-aminobenzaldehyde.

Diagram 1: Key Reaction Pathways This diagram illustrates the desired synthesis route alongside the most common competing side reactions that lead to low conversion rates.

cluster_main Desired Reaction Pathway cluster_side Competing Side Reactions Amine 2-Aminobenzaldehyde (Nucleophile) Product Desired Product: This compound Amine->Product Salt Protonated Amine (Non-nucleophilic) Amine->Salt Protonation Condensation Self-Condensation Products Amine->Condensation Self-Condensation AcylCl 3-Chloropropanoyl Chloride (Electrophile) AcylCl->Product AcylCl->Product Acylation Acid 3-Chloropropanoic Acid (Unreactive) AcylCl->Acid HCl HCl (Byproduct) AcylCl->HCl + Amine Base Base (e.g., Et3N) H2O Water (Contaminant) H2O->Acid Hydrolysis HCl->Base + Base (Scavenging) HCl->Salt + Amine

Caption: Desired vs. Competing Reaction Pathways.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this reaction? A: Anhydrous aprotic solvents are required. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices as they are inert and effectively dissolve the reactants.[8] Anhydrous tetrahydrofuran (THF) is also a suitable alternative.

Q: How can I best monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a mobile phase such as a 3:1 mixture of Hexane:Ethyl Acetate. Spot the starting amine, the acyl chloride (if stable enough), and the reaction mixture. The product should have an Rf value intermediate between the two starting materials. The reaction is complete when the spot corresponding to 2-aminobenzaldehyde has disappeared. Visualize the spots under UV light.

Q: Is there an alternative to using an acyl chloride? A: Yes, you can use 3-chloropropanoic acid directly by employing a peptide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7][9] This approach avoids the generation of HCl but requires the removal of urea byproducts during purification, which can sometimes be challenging.[9]

Q: How should the final product be purified and stored? A: After the reaction, a standard aqueous workup is necessary. First, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess base, then with a dilute base (e.g., sat. NaHCO₃ solution) to remove any unreacted carboxylic acid, and finally with brine. After drying the organic layer and removing the solvent, the crude product should be purified by flash column chromatography on silica gel. The purified product should be stored in a cool, dry, and dark place.

Optimized Experimental Protocol

This protocol incorporates the troubleshooting solutions discussed above for a robust and high-yield synthesis.

Diagram 2: Optimized Synthesis Workflow

G start Start: Oven-Dried Glassware setup Setup under N2/Ar atmosphere start->setup charge_reagents Charge flask with 2-Aminobenzaldehyde, anhy. Solvent, and Base (e.g., Et3N) setup->charge_reagents cool Cool reaction mixture to 0 °C charge_reagents->cool add_acyl Add 3-Chloropropanoyl Chloride (freshly prepared) dropwise cool->add_acyl warm_stir Allow to warm to RT and stir (Monitor by TLC) add_acyl->warm_stir workup Aqueous Workup (HCl, NaHCO3, Brine) warm_stir->workup purify Dry, Concentrate, and Purify (Silica Gel Chromatography) workup->purify end End: Characterize Pure Product (NMR, MS) purify->end

Caption: Step-by-step optimized synthesis workflow.

Step-by-Step Methodology:
  • Preparation: Ensure all glassware is thoroughly oven-dried and assembled under a positive pressure of an inert gas (Nitrogen or Argon).

  • Reagent Charging: To a round-bottom flask, add purified 2-aminobenzaldehyde (1.0 eq), anhydrous dichloromethane (DCM), and triethylamine (1.1 eq).

  • Cooling: Place the flask in an ice-water bath and stir the mixture for 10-15 minutes until the internal temperature reaches 0 °C.

  • Acyl Chloride Addition: Dissolve freshly prepared 3-chloropropanoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the consumption of 2-aminobenzaldehyde by TLC (typically 2-4 hours).

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer it to a separatory funnel and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Combine the pure fractions and remove the solvent to yield this compound. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and LC-MS analysis.[10]

Table 1: Recommended Reaction Parameters
ParameterRecommended Value/ConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Inert, good solubility, easy to remove.[8]
Base Triethylamine (Et₃N) or PyridineNon-nucleophilic HCl scavenger.[5]
Stoichiometry 1.0 eq. Amine / 1.05 eq. Acyl Chloride / 1.1 eq. BaseEnsures complete consumption of the amine.
Temperature 0 °C for addition, then RTControls exothermic reaction, minimizes side products.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the acyl chloride.

References

  • Automated Process Research. An Example of Accelerated Optimization of the Friedel-Crafts Acylation Reaction, a Key Step - American Chemical Society. Available at: [Link]

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - ACS Publications. Available at: [Link]

  • Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid - ResearchGate. Available at: [Link]

  • RECENT ADVANCES IN FRIEDEL- CRAFTS REACTION - IJSTM. Available at: [Link]

  • Why did my amide syntesis does not work? - ResearchGate. Available at: [Link]

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. Available at: [Link]

  • the preparation of amides - Chemguide. Available at: [Link]

  • Amides Preparation and Reactions Summary - Chemistry Steps. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature - Master Organic Chemistry. Available at: [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. Available at: [Link]

  • N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis - ResearchGate. Available at: [Link]

  • Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides | ACS Omega - ACS Publications. Available at: [Link]

  • This compound-None - Thoreauchem. Available at: [Link]

  • CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof - Google Patents.
  • (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide - ResearchGate. Available at: [Link]

  • 3-Chloro-N-(4-sulfamoylphenyl)propanamide - PMC. Available at: [Link]

  • (PDF) Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study - ResearchGate. Available at: [Link]

  • Analytical Methods - OPUS. Available at: [Link]

  • 2-Aminobenzaldehyde - Wikipedia. Available at: [Link]

  • Propanamide - Wikipedia. Available at: [Link]

  • Multiresidue methods for the analysis of pharmaceuticals, personal care products and illicit drugs in surface water and wastewat. Available at: [Link]

  • 3-CHLORO-N-(3-HYDROXYPHENYL)PROPANAMIDE - gsrs. Available at: [Link]

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents.
  • Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors - ResearchGate. Available at: [Link]

  • A new, direct analytical method using LC-MS/MS for fatty acid esters of 3-chloro-1,2-propanediol (3-MCPD esters) in edible oils - PubMed. Available at: [Link]

  • o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone - Organic Syntheses Procedure. Available at: [Link]

  • 3-Chloro-N-methylpropanamide | C4H8ClNO | CID 249378 - PubChem. Available at: [Link]

  • 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48) - Inchem.org. Available at: [Link]

  • CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL - Neliti. Available at: [Link]

  • 3-Chloro-N-(2-chlorophenyl)benzamide - PMC - NIH. Available at: [Link]

  • 3-chloro-1,2-propane diol, 96-24-2 - The Good Scents Company. Available at: [Link]

Sources

identifying degradation products of 3-chloro-N-(2-formylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource. It prioritizes actionable troubleshooting, mechanistic understanding, and rigorous identification protocols for 3-chloro-N-(2-formylphenyl)propanamide (hereafter referred to as 3-CNFP ).

Status: Active Role: Senior Application Scientist Context: 3-CNFP is a critical "linker-scaffold" intermediate, often employed in the synthesis of dihydroquinolinone-based antipsychotics (e.g., functional analogs of aripiprazole/brexpiprazole precursors). Its dual reactivity (electrophilic alkyl chloride and nucleophilic/electrophilic ortho-formyl aniline core) makes it highly susceptible to specific degradation pathways.

Rapid Diagnostic Guide (Troubleshooting)

User Query: "I see ghost peaks eluting before my main peak in Reverse Phase HPLC, and my product yield is dropping during storage."

Diagnosis: You are likely observing Hydrolytic Cleavage or Elimination .

  • Symptom: Early eluting peak (polar).

    • Cause: Hydrolysis of the amide bond yielding 2-aminobenzaldehyde .

  • Symptom: Late eluting peak (non-polar) or peak broadening.

    • Cause: Elimination of HCl to form the Acrylamide derivative (Michael Acceptor).

User Query: "My LC-MS shows a [M+16] peak that increases when the sample sits in the autosampler."

Diagnosis: Oxidative Degradation .

  • Cause: The ortho-formyl group (-CHO) is oxidizing to the carboxylic acid (-COOH) due to air exposure in non-degassed solvents.

Detailed Degradation Pathways (The "Why" and "How")

Understanding the causality of degradation is essential for stabilization. 3-CNFP has three "Trigger Points" for instability:

  • The Aldehyde (C-2 position): Susceptible to autoxidation.

  • The Amide Linker: Susceptible to acid/base hydrolysis.

  • The Alkyl Chloride (C-3' position): Susceptible to

    
    -elimination.
    
Pathway A: Oxidative Deformylation (Air Sensitivity)
  • Mechanism: Radical chain reaction initiates at the formyl hydrogen, converting the aldehyde to a carboxylic acid. This is accelerated by trace metals and light.

  • Product: 3-chloro-N-(2-carboxyphenyl)propanamide .

  • Impact: This impurity is often difficult to separate by crystallization due to hydrogen bonding similarities.

Pathway B: -Elimination (Thermal/Basic Stress)
  • Mechanism: Under basic conditions (pH > 8) or high heat, the acidic proton at the

    
    -position (adjacent to the carbonyl) facilitates the elimination of the 
    
    
    
    -chloride.
  • Product: N-(2-formylphenyl)acrylamide .

  • Risk: This product is a potent Michael acceptor. It can covalently bind to proteins or polymerize, leading to "gums" in the reaction vessel.

Pathway C: Amide Hydrolysis (Moisture/pH Extremes)
  • Mechanism: Nucleophilic attack of water on the amide carbonyl.

  • Products: 2-aminobenzaldehyde (unstable, tends to self-condense) and 3-chloropropanoic acid .

Visualization of Degradation Logic

The following diagram maps the stress conditions to specific degradation products.

DegradationPathways Parent This compound (MW: 211.04) Oxidation Degradant A: Carboxylic Acid (3-chloro-N-(2-carboxyphenyl)propanamide) MW: 227.04 (+16 Da) Parent->Oxidation Air/O2 (Autosampler, Storage) Elimination Degradant B: Acrylamide Derivative (N-(2-formylphenyl)acrylamide) MW: 174.58 (-36 Da) Parent->Elimination Heat (>40°C) or Base (pH > 8) (Loss of HCl) Hydrolysis Degradant C: Hydrolysis Products 1. 2-Aminobenzaldehyde (MW: 121.14) 2. 3-Chloropropanoic acid (MW: 108.5) Parent->Hydrolysis Acid/Base + H2O (Moisture)

Figure 1: Mechanistic degradation map of 3-CNFP showing mass shifts associated with primary stress pathways.

Identification Protocol: LC-MS Parameters

To accurately identify these impurities, use the following mass spectrometry lookup table. This data presumes a standard ESI+ (Electrospray Ionization, Positive mode) method.

Table 1: Mass Shift & Fragment Diagnostic

Compound IdentityMolecular FormulaMonoisotopic Mass (Da)Observed Ion [M+H]+Delta Mass (vs Parent)Key Diagnostic Fragment (MS2)
Parent (3-CNFP) C₁₀H₁₀ClNO₂211.04212.05 0120.04 (Loss of chloropropionyl group)
Degradant A (Oxidation) C₁₀H₁₀ClNO₃227.04228.05 +16136.04 (Carboxyaniline fragment)
Degradant B (Elimination) C₁₀H₉NO₂175.06176.07 -36 (Loss of HCl)55.02 (Acryloyl ion)
Degradant C1 (Hydrolysis) C₇H₇NO121.05122.06 N/A (Cleavage)93.06 (Aniline loss of CO)

Technical Note on Chlorine Isotope Pattern: Always verify the chlorine isotope signature for the Parent and Degradant A. You should observe a characteristic 3:1 ratio between the M and M+2 peaks (e.g., 212.05 and 214.05).

  • Crucial Check:Degradant B (Elimination) will LOSE this chlorine signature , appearing as a single M+H peak (with only natural C13 isotopes). This is the definitive confirmation of HCl elimination.

Experimental Protocols for Validation

Protocol A: Forced Degradation (Stress Testing)

To validate your analytical method, generate the impurities in situ:

  • Oxidative Stress: Dissolve 10 mg 3-CNFP in 10 mL Acetonitrile/Water (50:50). Add 100 µL of 3% H₂O₂. Let stand at RT for 2 hours.

    • Target: Appearance of [M+H]⁺ 228.05.

  • Base Stress (Elimination): Dissolve 10 mg 3-CNFP in 10 mL Methanol. Add 100 µL of 0.1N NaOH. Heat to 40°C for 30 mins.

    • Target: Appearance of [M+H]⁺ 176.07.

Protocol B: Storage & Handling Recommendations
  • Solvent Choice: Avoid protic solvents (MeOH/EtOH) for long-term storage, as they can form acetals with the aldehyde. Use Anhydrous ACN or DMSO.

  • Temperature: Store solid at -20°C. Solutions should be prepared fresh.

  • Atmosphere: Argon or Nitrogen purge is mandatory to prevent Pathway A (Oxidation).

References

  • Magano, J., et al. (2015). "Synthetic Approaches to the 3,4-Dihydroquinolin-2(1H)-one Scaffold." Chemical Reviews. (Provides context on the cyclization of N-acyl-2-aminobenzaldehydes).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Authoritative source for amide hydrolysis and beta-elimination mechanisms).

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Edition. CRC Press. (Standard protocols for oxidative and hydrolytic stress testing).

Validation & Comparative

A Senior Application Scientist's Guide to the Accurate Melting Point Determination of -Chloro-N-(2-formylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the melting point of a pure crystalline solid is a critical and definitive physical property. It serves not only as a primary indicator of purity but also as a key characteristic for identification.[1] For a novel compound such as 3-chloro-N-(2-formylphenyl)propanamide, establishing a precise and reproducible melting point is a foundational step in its physicochemical characterization. This guide provides an in-depth, comparative analysis of the methodologies for determining the melting point of this compound, grounded in scientific principles and practical, field-proven insights.

The inherent value of melting point analysis lies in its sensitivity to impurities. A pure compound typically exhibits a sharp melting range of 1–2°C, whereas the presence of even minor impurities can lead to a depression and broadening of this range.[1] This makes the technique an invaluable tool for quality control in drug development and materials science.[1]

This guide will navigate through the established techniques for melting point determination, comparing their advantages and limitations in the context of characterizing this compound. We will delve into the causality behind the experimental choices, ensuring that each described protocol is a self-validating system.

Comparative Analysis of Melting Point Determination Techniques

The selection of an appropriate method for melting point determination is contingent on factors such as the required accuracy, the amount of sample available, and the nature of the compound itself. For this compound, a compound with reactive aldehyde and amide functionalities, the choice of method can influence the accuracy of the results.

Technique Principle Advantages Disadvantages Applicability to this compound
Capillary Method (Apparatus I, USP <741>) Visual observation of the phase transition of a powdered sample in a capillary tube heated in a controlled block or bath.[2][3][4]Simple, requires small sample size, widely accepted pharmacopeial method.[2][3]Subjective endpoint determination, potential for thermal lag.Highly Recommended. Standard and reliable method for crystalline organic solids.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6]Highly accurate and quantitative, provides thermodynamic data (enthalpy of fusion), can detect polymorphism.[5][7]More complex instrumentation, requires careful calibration.Recommended for in-depth characterization. Provides a more comprehensive thermal profile beyond just the melting point.[6][8]
Kofler Hot-Stage Microscopy Visual observation of melting under a microscope on a heated stage with a temperature gradient.[9][10][11]Requires very small sample size, allows for direct observation of melting behavior and crystal morphology changes.[12]Less common, requires specialized equipment.Suitable for preliminary or micro-scale analysis. Particularly useful if polymorphism is suspected.[12]

Experimental Protocols

I. Capillary Melting Point Determination (USP <741> Method)

This protocol is the cornerstone of routine melting point analysis and is highly recommended for establishing the melting range of this compound. The causality behind a slow heating rate near the melting point is to ensure thermal equilibrium between the sample, the heating block, and the thermometer, thus yielding an accurate reading.[13]

Workflow for Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dry the sample of this compound in a desiccator. B Finely pulverize the dry sample. A->B C Pack the powdered sample into a capillary tube to a height of 2-3 mm. B->C D Place the capillary tube into the melting point apparatus. C->D E Heat rapidly to ~15-20°C below the expected melting point. D->E F Reduce the heating rate to 1-2°C per minute. E->F G Record the temperature at which the first drop of liquid appears (onset). F->G H Record the temperature at which the last solid crystal melts (clear point). G->H I The melting range is the interval between the onset and clear point. H->I J Repeat the determination at least twice for reproducibility. I->J

Caption: Workflow for Capillary Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample of this compound is thoroughly dry, as residual solvent can act as an impurity and depress the melting point.[13]

    • Finely pulverize a small amount of the sample to ensure uniform packing and heat transfer.[13][14]

    • Tap the open end of a capillary tube into the powdered sample.[13][15] Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.[13][15] An excessive amount of sample can lead to a broad melting range.[14]

  • Instrument Setup and Measurement:

    • Calibrate the melting point apparatus using certified reference standards that melt near the expected temperature of the sample.[2]

    • Insert the packed capillary tube into the apparatus.[3][13]

    • If the approximate melting point is unknown, a preliminary rapid determination can be performed.

    • For an accurate measurement, heat the sample at a rate of about 10°C per minute until the temperature is about 20°C below the expected melting point.[13][14]

    • Decrease the heating rate to 1-2°C per minute to ensure accurate determination.[2][15] A slow ramp rate is crucial for allowing the system to reach thermal equilibrium.[13]

    • Observe the sample through the magnifying lens.[14]

  • Data Recording:

    • Record the temperature at which the first droplet of liquid is observed. This is the onset of melting.[13]

    • Record the temperature at which the last solid crystal disappears, and the sample is completely liquid. This is the clear point.[2]

    • The melting point is reported as the range between these two temperatures.[15]

    • Perform at least two additional measurements to ensure the reproducibility of the result.[15]

II. Differential Scanning Calorimetry (DSC)

DSC offers a more quantitative and objective determination of the melting point. It is particularly valuable for detecting subtle thermal events and is a powerful tool in pharmaceutical development for studying polymorphism and purity.[6][8]

Workflow for DSC Analysis

G cluster_prep Sample Preparation & Setup cluster_measurement Thermal Program cluster_analysis Data Analysis A Accurately weigh 1-5 mg of this compound into a DSC pan. B Hermetically seal the pan. A->B C Place the sample pan and an empty reference pan into the DSC cell. B->C D Equilibrate the cell at a starting temperature (e.g., 25°C). C->D E Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected melting point. D->E F Record the heat flow as a function of temperature. E->F G The melting point is determined as the onset or peak of the endothermic melting transition. F->G H Integrate the peak area to determine the enthalpy of fusion. G->H

Sources

A Comparative Guide to the Analytical Validation of 3-chloro-N-(2-formylphenyl)propanamide: Elemental Analysis and Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical validation strategies for 3-chloro-N-(2-formylphenyl)propanamide, a key intermediate in pharmaceutical synthesis. We will focus on the validation of classical elemental analysis as a primary method for identity and purity, and contrast it with modern chromatographic techniques to demonstrate a holistic and robust quality control paradigm. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish scientifically sound and defensible analytical protocols.

Introduction: The Analytical Imperative for Synthetic Intermediates

The purity, identity, and quality of any active pharmaceutical ingredient (API) are fundamentally dependent on the quality of its starting materials and intermediates. This compound (Molecular Formula: C₁₀H₁₀ClNO₂, Molecular Weight: 211.64 g/mol ) is a critical building block whose structural integrity must be unequivocally confirmed before its use in downstream processes. While modern spectroscopic methods provide detailed structural information, elemental analysis remains a cornerstone for determining the empirical formula and absolute purity of a compound.[1]

This guide will first detail the validation process for the elemental analysis of this compound. Subsequently, it will compare this classical technique with High-Performance Liquid Chromatography (HPLC) for purity assessment, providing a framework for employing orthogonal methods to ensure the highest level of confidence in the material's quality, in line with principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3]

The Foundation: Elemental Analysis (CHNX)

Elemental analysis provides the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms—in this case, chlorine (CHNX analysis).[4] For a pure compound, the experimentally determined percentages should closely match the theoretical values calculated from its molecular formula. This makes it a powerful, quantitative tool for confirming a compound's empirical formula and assessing its purity against non-element-containing impurities (e.g., water, inorganic salts).[1]

Theoretical Elemental Composition

The first step is to calculate the theoretical elemental percentages for C₁₀H₁₀ClNO₂:

  • Carbon (C): (10 * 12.011) / 211.64 * 100% = 56.75%

  • Hydrogen (H): (10 * 1.008) / 211.64 * 100% = 4.76%

  • Chlorine (Cl): (1 * 35.453) / 211.64 * 100% = 16.75%

  • Nitrogen (N): (1 * 14.007) / 211.64 * 100% = 6.62%

  • Oxygen (O): (2 * 15.999) / 211.64 * 100% = 15.12%

Note: Oxygen is typically determined by difference or through a separate pyrolysis method and is not always included in a standard CHNX analysis.

Validation of the Elemental Analysis Method

Validation ensures that the analytical procedure is suitable for its intended purpose.[2] For elemental analysis, the validation focuses on specificity, accuracy, and precision. The principles are adapted from guidelines such as ICH Q2(R1).[5]

Experimental Protocol: Elemental Analysis Validation

  • Instrument & Method:

    • Utilize a modern CHNS/O combustion analyzer. The analysis of halogenated compounds can sometimes pose challenges, requiring specific combustion catalysts or tube packings to ensure complete decomposition and prevent corrosion.[6]

    • For Chlorine analysis, Schöniger flask combustion followed by titration is a classic and reliable method.

  • Specificity:

    • Analyze a blank sample (e.g., an empty tin capsule) to ensure no signal interference.

    • Analyze related compounds or potential impurities to demonstrate that they do not interfere with the detection of C, H, N, and Cl from the main analyte.

  • Accuracy:

    • Analyze a certified reference material (CRM) with a known elemental composition (e.g., Acetanilide for C, H, N) to verify the instrument's calibration and performance. The results must fall within the certified range of the CRM.

    • Perform the analysis on at least three independently prepared samples of this compound.

  • Precision (Repeatability):

    • Prepare and analyze a minimum of six samples of this compound from the same batch under the same operating conditions in a short period.

    • Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) for the percentage of each element.

Data Summary: Validation of Elemental Analysis

Validation ParameterElementAcceptance CriteriaHypothetical ResultPass/Fail
Accuracy C56.75% ± 0.40%56.61%Pass
H4.76% ± 0.40%4.82%Pass
N6.62% ± 0.40%6.55%Pass
Cl16.75% ± 0.40%16.89%Pass
Precision (RSD) C≤ 2.0%0.25%Pass
H≤ 2.0%0.31%Pass
N≤ 2.0%0.28%Pass
Cl≤ 2.0%0.35%Pass

The industry-standard acceptance criterion for accuracy in elemental analysis is typically that the experimental value must be within ±0.4% of the theoretical value.

elemental_analysis_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Validation & Data Review Sample Weigh ~2-3 mg of This compound into tin capsule Combustion Combustion Analysis (C, H, N) Sample->Combustion Schoniger Schöniger Oxidation & Titration (Cl) Sample->Schoniger CRM Prepare Certified Reference Material CRM->Combustion Blank Prepare Blank (empty capsule) Blank->Combustion Data Raw Data Acquisition (Peak Areas/Titration Vol.) Combustion->Data Schoniger->Data Calc Calculate % Composition Data->Calc Compare Compare to Theoretical (Accuracy) Calc->Compare Stats Calculate RSD (Precision) Calc->Stats Report Generate Report Compare->Report Stats->Report

Caption: Workflow for Elemental Analysis Validation.

Orthogonal Confirmation: High-Performance Liquid Chromatography (HPLC)

While elemental analysis confirms the correct ratio of elements, it is insensitive to impurities that have a similar elemental composition, such as isomers. Therefore, an orthogonal method—one that relies on a different scientific principle—is required for a comprehensive purity assessment.[1] HPLC is the industry standard for this purpose, separating the main compound from its impurities based on physicochemical properties like polarity.

The Rationale for HPLC

HPLC provides a "purity profile" of the sample. By separating the components in a mixture, it can detect and quantify process-related impurities and degradation products that may not be detectable by elemental analysis. A typical output is a chromatogram showing a major peak for the target compound and minor peaks for any impurities. Purity is often expressed as a percentage of the main peak area relative to the total peak area.

Validation of the HPLC Purity Method

An HPLC method must be validated to demonstrate its suitability for quantifying the purity of this compound.

Experimental Protocol: HPLC Method for Purity

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of ~1 mg/mL.

  • Specificity:

    • Inject a blank (diluent) to show no interfering peaks.

    • Spike the sample with known related substances or degradation products to ensure the method can separate them from the main peak (demonstrates resolution).

  • Linearity & Range:

    • Prepare a series of solutions of this compound at different concentrations (e.g., 0.05 to 1.5 mg/mL).

    • Plot the peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Prepare samples spiked with known amounts of impurities at different levels (e.g., 50%, 100%, and 150% of the target impurity concentration).

    • The recovery of the spiked impurities should be within 80-120%.

  • Precision (Repeatability):

    • Inject the same standard solution six times. The RSD of the peak area should be ≤ 2.0%.

hplc_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation Prep_Sample Dissolve Sample in Acetonitrile (~1 mg/mL) Inject Inject onto C18 Column Prep_Sample->Inject Prep_Linearity Prepare Linearity Standards (0.05 - 1.5 mg/mL) Prep_Linearity->Inject Separate Gradient Elution (Water/Acetonitrile) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Purity_Calc Calculate Area % Purity Integrate->Purity_Calc Linearity_Plot Plot Linearity Curve (r² ≥ 0.999) Integrate->Linearity_Plot Final_Report Final Purity Report Purity_Calc->Final_Report Linearity_Plot->Final_Report

Caption: Workflow for HPLC Purity Method Validation.

Integrated Data Interpretation: A Comparative Summary

Neither elemental analysis nor HPLC alone can provide a complete picture of a compound's quality. When used together, they offer a powerful, cross-validating dataset.

FeatureElemental AnalysisHPLC (Purity Method)
Primary Purpose Confirms empirical formula and absolute purity against non-elemental impurities.Determines purity relative to organic impurities and degradation products.
Information Provided % of C, H, N, Cl% Area purity, number of impurities, retention times.
Specificity To the elements being measured. Insensitive to isomers.High specificity for separating structurally similar compounds.
Key Validation Metrics Accuracy (vs. theoretical), Precision (RSD).Linearity (r²), Precision (RSD), Resolution, Accuracy (Spike Recovery).
Typical Use Case Confirmation of a newly synthesized compound's identity.Routine quality control, stability testing, impurity profiling.

For ultimate confidence, data from spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) should also be included. NMR confirms the specific arrangement of atoms and the carbon-hydrogen framework, while MS confirms the molecular weight. Together, this tetrad of techniques (EA, HPLC, NMR, MS) provides an unassailable analytical package for any novel compound.

Conclusion

The validation of analytical methods is a critical exercise in ensuring the quality and safety of pharmaceutical products. For a key intermediate like this compound, elemental analysis serves as an essential, quantitative technique for confirming its fundamental composition and purity. However, its limitations necessitate the use of orthogonal methods.

This guide has demonstrated that by validating and employing both elemental analysis and a separation-based technique like HPLC, a more complete and trustworthy assessment of the compound's quality can be achieved. This multi-faceted approach, grounded in the principles of authoritative guidelines, provides the robust, self-validating system required in modern drug development.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

  • Wikipedia. (n.d.). Elemental analysis. Available at: [Link]

  • Spectroscopy Online. (n.d.). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Available at: [Link]

  • Analytik Jena. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Available at: [Link]

  • Pharmaceutical Outsourcing. (2015). Risk Assessment, Implementation, and Validation of Elemental Impurities for ICH Q3D, USP<232><233> and EP 5.20. Available at: [Link]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]

  • Shimadzu. (n.d.). Validation of Analysis Method Using ICPMS-2030 Based on USP <233> ELEMENTAL IMPURITIES - PROCEDURES. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Elemental Impurities in Drug Products Guidance for Industry. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

  • Journal of Analytical Chemistry. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Available at: [Link]

  • LCGC Europe. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). High-sensitivity elemental ionization for quantitative detection of halogenated compounds. Available at: [Link]

  • Journal of Food Composition and Analysis. (2010). Validation of an ICP-OES method for macro and trace element determination in Laminaria and Porphyra seaweeds from four different. Available at: [Link]

  • BioMed Research International. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Available at: [Link]

  • Inorganic Chemistry Frontiers. (2021). Elemental analysis: an important purity control but prone to manipulations. Available at: [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Available at: [Link]

  • Agilent. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Available at: [Link]

  • American Laboratory. (2013). Validation of Metal Impurities in Drug Products. Available at: [Link]

  • Thoreauchem. (n.d.). This compound. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.